Propargyl-PEG4-Sulfone-PEG4-acid
Description
The exact mass of the compound this compound is 528.22404788 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O12S/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35(25,26)21-19-34-17-15-32-13-11-30-9-7-28-5-3-22(23)24/h1H,3-21H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAQXWXCUYMFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140375 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriacont-30-ynoic acid, 16,16-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-41-2 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriacont-30-ynoic acid, 16,16-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriacont-30-ynoic acid, 16,16-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Propargyl-PEG4-Sulfone-PEG4-acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, properties, and applications of Propargyl-PEG4-Sulfone-PEG4-acid, a heterobifunctional linker commonly utilized in the development of advanced bioconjugates and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative that incorporates three key chemical motifs: a terminal propargyl group, a central sulfone moiety, and a terminal carboxylic acid. This strategic combination of functional groups makes it a versatile tool for covalently linking two different molecular entities.
The presence of two PEG4 (tetraethylene glycol) spacers imparts significant hydrophilicity to the molecule, which can enhance the aqueous solubility of the resulting conjugates.[1] The central sulfone group introduces a polar and metabolically stable linkage, potentially influencing the conformational properties of the linker.
Chemical Structure
The precise chemical structure of this compound is defined by its IUPAC name and CAS number, which ensures unambiguous identification.
IUPAC Name: 1-((3,6,9,12-tetraoxapentadec-14-yn-1-yl)sulfonyl)-3,6,9,12-tetraoxapentadecan-15-oic acid[2] CAS Number: 2055024-41-2[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C22H40O12S | [1] |
| Molecular Weight | 528.62 g/mol | |
| Purity | Typically >95% | [2] |
| Appearance | Not specified (likely a liquid or waxy solid) | |
| Storage | -20°C | [1] |
Applications in Bioconjugation and Drug Development
The heterobifunctional nature of this compound allows for a two-step, orthogonal conjugation strategy. This is particularly valuable in the synthesis of complex molecules like PROTACs, where a warhead for a target protein and a ligand for an E3 ligase are joined.[3][4][5]
-
Propargyl Group: This terminal alkyne is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][3] It allows for the stable ligation to a molecule bearing an azide (B81097) group, forming a triazole linkage.[6]
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups on a target molecule.[1] This reaction is commonly mediated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
The hydrophilic PEG spacers can improve the solubility and pharmacokinetic properties of the final conjugate, while the central sulfone group may offer a degree of conformational rigidity and metabolic stability compared to simple ether linkages.[7]
Experimental Protocols
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the terminal carboxylic acid of this compound and its subsequent reaction with an amine-containing molecule (e.g., an E3 ligase ligand).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction Buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0 for conjugation)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare stock solutions of this compound, EDC, and NHS in the chosen anhydrous solvent.
-
Activation: In a reaction vessel, dissolve this compound in the reaction buffer. Add EDC (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents) to the solution. Allow the activation to proceed for 15-30 minutes at room temperature.[8]
-
Conjugation: Dissolve the amine-containing molecule in the coupling buffer. Add this solution to the activated this compound. The pH may need to be adjusted to 7.2-7.5 for optimal coupling.[9]
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to stop the reaction by reacting with any remaining activated carboxylic acids.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and byproducts.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of the this compound conjugate and an azide-containing molecule (e.g., a warhead for a protein of interest).
Materials:
-
Propargyl-functionalized conjugate (from section 3.1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Preparation: Prepare stock solutions of all reagents. A fresh solution of sodium ascorbate should be made immediately before use.[10]
-
Reaction Setup: In a reaction vessel, dissolve the propargyl-functionalized conjugate and the azide-containing molecule (typically in a 1:1.1 to 1:1.5 molar ratio) in the chosen solvent system.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Addition: Add the copper ligand (if used), followed by CuSO4 (typically 1-10 mol%).
-
Initiation: Initiate the reaction by adding sodium ascorbate (typically 5-10 equivalents relative to copper).[11]
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Purification: Upon completion, purify the triazole-linked product using an appropriate chromatographic method.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis of a PROTAC using this compound and a general bioconjugation scheme.
PROTAC Synthesis Workflow
General Bioconjugation Strategy
PROTAC Mechanism of Action
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. chempep.com [chempep.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
An In-depth Technical Guide on the Core Mechanism of Action of Propargyl-PEG4-Sulfone-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG4-Sulfone-PEG4-acid is a heterobifunctional linker molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide elucidates the mechanism of action of this linker by dissecting the roles of its constituent chemical moieties: the propargyl group, the dual polyethylene (B3416737) glycol (PEG4) chains, the central sulfone group, and the terminal carboxylic acid. While specific quantitative data for PROTACs utilizing this exact linker are not extensively available in peer-reviewed literature, this document infers its functional properties based on established principles of PROTAC design and data from structurally related linkers. This guide provides a comprehensive overview of its intended use, the rationale behind its design, and its anticipated impact on the physicochemical and pharmacological properties of the resulting PROTACs.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4]
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its:
-
Ternary Complex Formation: The ability of the PROTAC to induce a stable and productive ternary complex between the POI and the E3 ligase.[4]
-
Physicochemical Properties: Solubility, cell permeability, and metabolic stability.[3][5]
-
Pharmacokinetics and Pharmacodynamics: Bioavailability, half-life, and overall degradation efficiency.[6]
This compound is a rationally designed linker that offers a versatile platform for PROTAC synthesis, with each of its components contributing to the overall mechanism of action.
Core Mechanism of Action of this compound
The mechanism of action of a PROTAC constructed with this linker can be understood through the distinct functions of its components, which facilitate the assembly of the PROTAC and modulate its properties.
Functional Moieties and Their Roles
The structure of this compound (CAS No. 2055024-41-2) contains four key functional regions:
| Functional Moiety | Chemical Group | Primary Role in PROTAC Mechanism |
| Propargyl Group | Alkyne (C≡CH) | Provides a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for covalent attachment to an azide-modified ligand (either for the POI or E3 ligase).[7][8][9][10] |
| PEG4 Spacers | Polyethylene Glycol | Two flexible, hydrophilic chains of four ethylene (B1197577) glycol units that increase the aqueous solubility and cell permeability of the PROTAC. They also provide the necessary length and flexibility to span the distance between the POI and E3 ligase, enabling the formation of a stable ternary complex.[3][5][9] |
| Sulfone Group | R-S(=O)₂-R' | A central, electron-withdrawing group that is anticipated to enhance the metabolic stability of the linker and may introduce a degree of conformational rigidity, influencing the orientation of the two ligands.[4][11] |
| Carboxylic Acid Group | -COOH | A terminal functional group that allows for the covalent attachment of the second ligand (for the E3 ligase or POI) via a stable amide bond, typically by reacting with a primary or secondary amine on the ligand.[7] |
Step-by-Step Mechanism in a PROTAC System
-
PROTAC Synthesis: The this compound linker is used to covalently connect a POI-binding ligand and an E3 ligase-binding ligand. This is typically a two-step process involving an amide coupling reaction at the carboxylic acid terminus and a click chemistry reaction at the propargyl terminus.
-
Cellular Entry: The hydrophilic nature of the PEG4 chains is designed to improve the solubility and passive diffusion of the resulting PROTAC across the cell membrane.[5]
-
Ternary Complex Formation: Once inside the cell, the PROTAC binds simultaneously to the POI and an E3 ubiquitin ligase, forming a ternary complex. The length and flexibility of the PEG4 chains, along with the potential conformational influence of the central sulfone group, are critical for achieving a productive orientation within this complex.[4]
-
Ubiquitination of the POI: The formation of the ternary complex brings the POI into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the POI into small peptides. The PROTAC is then released and can catalyze further rounds of POI degradation.
In-depth Analysis of the Sulfone Group's Role
The central sulfone moiety is a key feature of this linker. While direct studies on this specific molecule are lacking, the inclusion of a sulfone group in bifunctional linkers is generally associated with several advantageous properties:
-
Metabolic Stability: Sulfones are relatively inert to many metabolic enzymes, which can increase the in vivo half-life of the PROTAC.[11] Research on antibody-drug conjugates (ADCs) has shown that sulfone-based linkers can improve stability in human plasma compared to more labile linkers like maleimides.[4][11]
-
Conformational Influence: The sulfone group is a non-linear, polar, and rigid moiety.[12][13][14][15][16] Its presence in the center of the linker can reduce the overall flexibility of the molecule, which can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation.[12][13][14][15][16] This can reduce the entropic penalty of binding.[12][13][14][15][16]
-
Solubility and Polarity: The polar nature of the sulfone group can contribute to the overall water solubility of the PROTAC, complementing the effect of the PEG chains.
It is important to note that while some sulfone-containing linkers are designed for cleavage via mechanisms like beta-elimination, the structure of this compound suggests it is intended as a non-cleavable linker . Its primary role is to stably connect the two ligands.
Quantitative Data and Comparative Analysis
As of this writing, there is no published quantitative data (e.g., DC₅₀, Dₘₐₓ) for PROTACs specifically synthesized with this compound. However, we can look at data from a structurally similar linker, Propargyl-PEG4-acid , which lacks the central sulfone group and one of the PEG4 chains.
| Linker | PROTAC Target | E3 Ligase Ligand | Cell Line | DC₅₀ | Reference |
| Propargyl-PEG4-acid | Bruton's Tyrosine Kinase (BTK) | IAP | THP-1 | 200 nM | [17] |
This data provides a baseline for the expected potency of PROTACs using a PEG4-based linker. The introduction of the sulfone group and the additional PEG4 chain in this compound would be expected to modulate this activity by altering the linker length, flexibility, and overall physicochemical properties of the PROTAC.
Experimental Protocols
Detailed experimental protocols for the synthesis and use of a PROTAC with this specific linker are not publicly available. However, a general workflow can be outlined based on standard chemical biology techniques.
General Protocol for PROTAC Synthesis
-
Amide Coupling: React the carboxylic acid terminus of this compound with an amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) in the presence of a coupling agent such as HATU or EDC/NHS in an appropriate solvent (e.g., DMF). Purify the resulting intermediate by chromatography.
-
Click Chemistry (CuAAC): React the propargyl-containing intermediate with an azide-functionalized POI-binding ligand. This reaction is typically carried out in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA). The reaction is often performed in a solvent mixture such as t-BuOH/H₂O or DMSO.
-
Purification: Purify the final PROTAC conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
General Protocol for In-Cell Protein Degradation Assay
-
Cell Culture: Plate a relevant human cell line in 96-well plates and allow the cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification and Analysis:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
In-Cell ELISA or High-Content Imaging: For higher throughput, use antibody-based detection methods in a plate-based format to quantify the levels of the target protein.
-
-
Data Analysis: Quantify the protein levels relative to the loading control and normalize to the vehicle-treated cells. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation).
Visualizations
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC using the this compound linker.
PROTAC Signaling Pathway
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a sophisticated, multi-component linker designed to address key challenges in PROTAC development, namely solubility, stability, and synthetic accessibility. Its mechanism of action is rooted in the combined contributions of its functional groups: the propargyl and carboxylic acid termini provide orthogonal handles for facile PROTAC assembly, the dual PEG4 chains enhance solubility and provide optimal spacing, and the central sulfone group is poised to increase metabolic stability and favorably influence the linker's conformation. While further empirical data is needed to fully characterize its performance in specific biological systems, its rational design makes it a valuable tool for researchers and drug developers in the field of targeted protein degradation.
References
- 1. Stability of a Multiresponsive Sulfonium Vinyl Sulfide Linker toward Nucleophilic/Radical Thiols, Reactive Nitrogen Species, and in Cells under Pro-inflammatory Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. Propargyl-PEG4-sulfonic acid - Creative Biolabs [creative-biolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Propargyl-PEG4-sulfonic acid, 1817735-29-7 | BroadPharm [broadpharm.com]
- 11. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of linker conformation on performance and stability of a two-domain lytic polysaccharide monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
The Guardian of Stability: Unveiling the Role of the Sulfone Group in High-Performance PEG Linkers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug delivery, the stability of the linker molecule is paramount to the success of a therapeutic. This is particularly true for antibody-drug conjugates (ADCs), where premature cleavage of the linker can lead to off-target toxicity and diminished efficacy. Emerging research has identified the sulfone group as a key functional moiety for enhancing the stability of polyethylene (B3416737) glycol (PEG) linkers, offering a robust alternative to traditional linker chemistries. This technical guide delves into the critical role of the sulfone group in PEG linkers, providing a comprehensive overview of its mechanism of action, comparative stability data, and the experimental protocols used for its evaluation.
The Stability Challenge with Conventional Linkers
Traditional PEG linkers often employ maleimide (B117702) chemistry for conjugation to cysteine residues on antibodies or other proteins. While effective for conjugation, maleimide-based linkers are susceptible to degradation in the physiological environment. The primary mechanism of instability is a retro-Michael reaction, which leads to the release of the conjugated payload. This process is often facilitated by exchange with thiol-containing molecules in the plasma, such as albumin and glutathione, compromising the integrity of the bioconjugate before it reaches its target.[1][2][3]
The Sulfone Solution: A Paradigm Shift in Linker Stability
The incorporation of a sulfone group into the PEG linker backbone provides a significant enhancement in stability. This is achieved through a combination of electronic and steric effects that render the conjugate more resistant to nucleophilic attack and the retro-Michael reaction.
Mechanism of Enhanced Stability
The stability of sulfone-containing linkers is attributed to several key factors:
-
Resistance to Thioether Exchange: Unlike maleimide-based linkages, the thioether bond formed with sulfone linkers is significantly more stable and less prone to exchange with plasma thiols.[1][2] This is a critical advantage for in vivo applications where long circulation times are required.
-
Prevention of Retro-Michael Reaction: In certain mono-sulfone PEG linkers, the ketone in the linker is reduced to a secondary alcohol after conjugation. This modification electronically deactivates the system, effectively preventing the retro-Michael reaction, which is a primary pathway for deconjugation in maleimide-based systems.[4]
-
Structural contributions: The heteroaromatic structure of some sulfone linkers, such as phenyloxadiazole sulfone, contributes to the enhanced stability of the thioether bond.[1][2]
Chemoselectivity and Reaction Kinetics
Sulfone-based linkers, like their maleimide counterparts, exhibit high chemoselectivity for cysteine residues.[1][2] However, the conjugation reaction with sulfone linkers is generally slower than with maleimides. This can be advantageous in certain applications, allowing for more controlled conjugation processes. Reaction conditions, such as temperature, can be optimized to increase the rate of labeling with sulfone compounds.[1][2] Vinyl sulfone derivatives are also highly selective for sulfhydryl groups over amino groups.[5]
Quantitative Comparison of Linker Stability
Multiple studies have demonstrated the superior stability of sulfone-containing linkers compared to their maleimide counterparts. The following tables summarize key quantitative data from these studies.
Table 1: Comparative Stability of Antibody Conjugates in Human Plasma
| Linker Type | Conjugation Site | Time in Human Plasma | % Conjugate Remaining | Reference |
| Phenyloxadiazole Sulfone | Fc-S396C | 1 month | ~90% | [2] |
| Maleimide | Fc-S396C | 1 month | >50% | [2] |
| Mono-sulfone-PEG | Engineered Cysteine | 7 days (in 1 mM GSH) | >90% | [4] |
| Maleimide-PEG | Engineered Cysteine | 7 days (in 1 mM GSH) | <70% | [4] |
Table 2: Half-life of Protein Conjugates in Human Plasma
| Linker Type | Protein | Half-life | Reference |
| Phenyloxadiazole Sulfone | Maltose-Binding Protein | Doubled relative to maleimide | [1] |
| Maleimide | Maltose-Binding Protein | Baseline | [1] |
Visualizing the Conjugation and Stability Pathways
The following diagrams illustrate the key chemical reactions and stability comparisons discussed.
Figure 1: Comparative conjugation pathways of sulfone and maleimide linkers.
Figure 2: Logical flow of in vivo stability for sulfone vs. maleimide ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of linker stability. The following are generalized protocols based on common practices in the field.
Protocol for Antibody-Linker Conjugation
Objective: To conjugate a sulfone-PEG linker to a cysteine-engineered antibody.
Materials:
-
Cysteine-engineered monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.
-
Sulfone-PEG linker with a reactive group (e.g., phenyloxadiazole sulfone).
-
Reducing agent (e.g., TCEP).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Size-exclusion chromatography (SEC) system for purification.
-
Reaction buffer (e.g., PBS with EDTA).
Procedure:
-
Antibody Reduction: Incubate the mAb with a 10-fold molar excess of TCEP for 2 hours at 37°C to reduce the engineered cysteine residues.
-
Buffer Exchange: Remove the excess TCEP by buffer exchange into the reaction buffer using a desalting column.
-
Conjugation Reaction: Add the sulfone-PEG linker to the reduced mAb at a 5-fold molar excess. Incubate the reaction mixture for 4-8 hours at 37°C.[1][2] The reaction time and temperature may need optimization depending on the specific linker and antibody.
-
Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC using an SEC system to remove unconjugated linker and other small molecules.
-
Characterization: Characterize the purified ADC by methods such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), mass spectrometry, and SEC-HPLC (to assess aggregation and purity).
Protocol for In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC in human plasma.
Materials:
-
Purified ADC.
-
Human plasma (citrated).
-
Incubator at 37°C.
-
Analytical method for ADC quantification (e.g., ELISA, LC-MS).
Procedure:
-
Incubation: Dilute the ADC into human plasma to a final concentration of 1 mg/mL.
-
Time Points: Aliquot the mixture and incubate at 37°C. Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
-
Sample Processing: At each time point, process the plasma sample to isolate the ADC. This may involve affinity capture using protein A/G beads or other methods depending on the analytical technique.
-
Quantification: Analyze the processed samples to determine the concentration of intact ADC.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile and half-life of the conjugate in plasma.
Conclusion and Future Directions
The incorporation of the sulfone group into PEG linkers represents a significant advancement in the field of bioconjugation, offering a much-needed solution to the stability limitations of traditional maleimide-based chemistries. The enhanced stability of sulfone linkers directly translates to improved in vivo performance of therapeutics like ADCs by minimizing premature payload release and associated toxicities.
Future research in this area will likely focus on the development of novel sulfone-based linkers with tailored properties, such as different cleavage mechanisms for controlled drug release at the target site and further optimization of reaction kinetics for more efficient and site-specific conjugation. The continued exploration of sulfone chemistry will undoubtedly pave the way for the next generation of safer and more effective targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solubility Profile of Propargyl-PEG4-Sulfone-PEG4-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core solubility characteristics of Propargyl-PEG4-Sulfone-PEG4-acid, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and the development of sophisticated therapeutic constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this linker is paramount for its effective handling, formulation, and the overall success of its applications.
Core Concepts: Structure and its Influence on Solubility
This compound is a molecule designed with distinct functional domains that dictate its chemical behavior, including its solubility. Its structure comprises a propargyl group for click chemistry reactions, a terminal carboxylic acid for amide bond formation, and two polyethylene (B3416737) glycol (PEG) chains of four units each, separated by a sulfone group.
The presence of the PEG chains is the most significant contributor to the molecule's solubility profile. The ether oxygens within the PEG backbone can form hydrogen bonds with water molecules, rendering the molecule hydrophilic and generally soluble in aqueous media.[1][2] The sulfone group, being a polar moiety, further enhances this hydrophilicity. The terminal carboxylic acid can be ionized, which also increases aqueous solubility, particularly at neutral to alkaline pH.
Qualitative Solubility Characteristics
| Solvent | Expected Solubility | Rationale |
| Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG chains and polar sulfone and carboxylic acid groups promote strong interactions with water molecules.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. A similar compound is soluble in DMSO.[3] |
| Dichloromethane (DCM) | Soluble | Although less polar than water or DMSO, the PEG chains can provide sufficient solubility in chlorinated solvents. A similar compound is soluble in DCM.[3] |
| Dimethylformamide (DMF) | Soluble | As a polar aprotic solvent, DMF is expected to readily dissolve this PEGylated linker. A similar compound is soluble in DMF.[3] |
| Ethanol/Methanol | Soluble | The polarity of short-chain alcohols is generally sufficient to dissolve PEG-containing molecules. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble/Poorly Soluble | The hydrophilic nature of the molecule makes it incompatible with non-polar organic solvents. |
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several experimental conditions. A logical diagram illustrating these relationships is presented below.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol: A General Guideline for Solubility Determination
The following is a general protocol for determining the solubility of this compound. This should be adapted based on the specific requirements of the research application.
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent(s) (e.g., deionized water, PBS, DMSO, ethanol)
-
Vials or test tubes
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Water bath or incubator (optional)
-
Analytical balance
-
Microscope or light scattering instrument (optional, for observing undissolved particles)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound (e.g., 10 mg) and place it into a clean vial.
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial. This creates a high initial concentration (e.g., 100 mg/mL).
-
-
Solubilization Process:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. For a more sensitive assessment, a small aliquot can be examined under a microscope.
-
If the compound is not fully dissolved, the following steps can be taken in a sequential manner:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Heating: Gently warm the solution in a water bath (e.g., to 37°C). Caution should be exercised to avoid solvent evaporation or compound degradation.
-
Extended Mixing: Place the vial on a magnetic stirrer for an extended period (e.g., 1-2 hours).
-
-
-
Stepwise Dilution (if necessary):
-
If the compound remains insoluble at the initial concentration, add a known volume of the solvent to dilute the mixture (e.g., add 100 µL to achieve a concentration of 50 mg/mL).
-
Repeat the solubilization process (vortexing, sonication, etc.).
-
Continue this stepwise dilution until the compound fully dissolves. The concentration at which the compound completely dissolves is the approximate solubility.
-
-
Documentation:
-
Record the final concentration at which the compound is fully soluble.
-
Note the conditions used for solubilization (e.g., temperature, mixing time).
-
The workflow for this general solubility determination is depicted in the following diagram.
References
Stability and Degradation Profile of Propargyl-PEG4-Sulfone-PEG4-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of Propargyl-PEG4-Sulfone-PEG4-acid, a heterobifunctional linker critical in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). In the absence of direct empirical data for this specific molecule, this guide synthesizes information from published studies on structurally related compounds containing polyethylene (B3416737) glycol (PEG), sulfone, and propargyl functionalities. The guide outlines potential degradation pathways, proposes a comprehensive experimental protocol for a forced degradation study, and presents analytical methodologies for the characterization of the parent molecule and its potential degradants.
Introduction
This compound is a versatile linker that combines the hydrophilicity and biocompatibility of a polyethylene glycol (PEG) spacer with the stability of a sulfone group and the reactive potential of a terminal propargyl group for "click" chemistry applications. Understanding the stability and degradation profile of this linker is paramount for ensuring the safety, efficacy, and shelf-life of resulting bioconjugates. This document serves as a resource for researchers by providing an in-depth analysis of its expected chemical liabilities and a framework for its empirical stability assessment.
Chemical Structure and Properties
The chemical structure of this compound incorporates three key functional moieties: a terminal propargyl group, a central sulfone group, and two PEG4 linkers, one of which is terminated with a carboxylic acid.
| Property | Value |
| Molecular Formula | C21H38O11S |
| Molecular Weight | 514.58 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in water and most organic solvents |
| Storage Conditions | -20°C, desiccated |
Table 1: General Properties of this compound.
Inferred Stability and Degradation Profile
While specific stability data for this compound is not currently available in the public domain, a profile can be inferred from the known chemical behavior of its constituent functional groups.
Polyethylene Glycol (PEG) Linkers
PEG chains are generally considered stable and are incorporated into linker technologies to enhance hydrophilicity and improve the pharmacokinetic properties of bioconjugates. However, they are susceptible to oxidative degradation, particularly in the presence of transition metal ions. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids. The stability of PEG linkers is also influenced by temperature and pH, with degradation rates increasing at elevated temperatures and extreme pH values.
Sulfone Group
The sulfone group is known for its high stability under a wide range of chemical conditions. In the context of bioconjugate linkers, sulfone-based structures have demonstrated superior stability in human plasma compared to more traditional linkers like maleimides. They are generally resistant to hydrolysis and enzymatic degradation under physiological conditions.
Propargyl Group
The terminal alkyne of the propargyl group is a key reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While relatively stable, the terminal alkyne can be susceptible to degradation under strongly acidic or basic conditions.
Potential Degradation Pathways
Based on the chemistry of the functional groups, the following degradation pathways are plausible under forced degradation conditions:
-
Oxidative Degradation: The PEG chains are the most likely sites for oxidation, potentially leading to chain scission and the formation of smaller PEG fragments, aldehydes, and carboxylic acids.
-
Hydrolysis: While the sulfone and ether linkages in the PEG chains are generally stable to hydrolysis, the terminal carboxylic acid can undergo reactions typical of its functional group. The propargyl group may also be susceptible to hydration or other reactions under harsh hydrolytic conditions.
The following diagram illustrates the potential points of degradation within the molecule.
An In-depth Technical Guide to the Hydrophilicity of Sulfone-Containing PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilicity of sulfone-containing polyethylene (B3416737) glycol (PEG) linkers, which are of increasing importance in the fields of bioconjugation and drug delivery. This document details their properties, synthesis, and applications, with a focus on their role in enhancing the aqueous solubility and overall performance of complex biomolecules such as antibody-drug conjugates (ADCs).
Introduction to Sulfone-Containing PEG Linkers
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The incorporation of a sulfone moiety into the PEG linker structure offers several advantages, including increased hydrophilicity, enhanced stability, and specific reactivity, particularly towards thiol groups on proteins.[1][2] The sulfone group (R-S(=O)₂-R') is a polar functional group that can significantly influence the overall physicochemical properties of the linker and the resulting conjugate.[3]
This guide will explore various types of sulfone-containing PEG linkers, including vinyl sulfones, phenyloxadiazole sulfones, and bis-sulfones, and provide a detailed analysis of their hydrophilicity.
The Role of the Sulfone Group in Enhancing Hydrophilicity
The presence of the sulfonyl group in PEG linkers contributes to their hydrophilicity in several ways. The sulfur atom in a sulfone group is in a high oxidation state and is double-bonded to two oxygen atoms, creating a highly polar moiety with a significant dipole moment. This polarity facilitates strong hydrogen bonding interactions with water molecules, thereby increasing the aqueous solubility of the linker and the conjugated biomolecule.[3][4]
Furthermore, the introduction of sulfonate groups (-SO₃⁻), a related anionic functional group, can even more dramatically enhance the hydrophilicity of PEG linkers due to their ionic nature.[2][5] The enhanced water solubility imparted by sulfone and sulfonate groups can help to mitigate the aggregation often associated with hydrophobic drug payloads in ADCs, leading to more stable and effective therapeutics.[2]
Quantitative Data on Hydrophilicity
Quantifying the hydrophilicity of a linker is crucial for predicting its behavior in aqueous environments and its impact on the properties of the final bioconjugate. The most common metrics for hydrophilicity are the partition coefficient (LogP) and water solubility.
LogP is the logarithm of the ratio of the concentrations of a solute in a two-phase system consisting of a nonpolar solvent (typically n-octanol) and water. A lower LogP value indicates higher hydrophilicity.[6][7]
Water solubility is the maximum concentration of a substance that will dissolve in water at a given temperature.
| Linker Type | Structure (Representative) | Molecular Weight ( g/mol ) | Water Solubility | Calculated LogP (cLogP)* |
| mPEG-Vinyl Sulfone | CH₃O-(CH₂CH₂O)n-CH₂CH₂SO₂CH=CH₂ | Variable (e.g., ~1000 for n=20) | Soluble in water and aqueous buffers[8][9] | -0.8 (for n=4) |
| Bis-sulfone-PEG4-Acid | (See structure below) | ~600 | Increases water solubility of compounds[10] | -1.5 |
| Phenyloxadiazole Sulfone Linker | (Aromatic sulfone structure) | Variable | Generally designed to be hydrophilic | Varies with structure |
| Sulfonate-PEG Linker | -(CH₂CH₂O)n-SO₃⁻ | Variable | High water solubility[4][5] | Highly Negative |
| Sulfoxide-PEG Linker | -(CH₂CH₂O)n-S(=O)R | Variable | More hydrophilic than conventional PEG[11][12] | More Negative than corresponding PEG |
Note: cLogP values are estimations and can vary depending on the calculation method and the length of the PEG chain. The provided values are for representative short-chain examples to illustrate the trend. Longer PEG chains will lead to more negative LogP values, indicating higher hydrophilicity.
Structure of Bis-sulfone-PEG4-Acid:
Experimental Protocols
This section provides detailed methodologies for the synthesis of key sulfone-containing PEG linkers and for the experimental determination of their hydrophilicity.
Synthesis of Sulfone-Containing PEG Linkers
4.1.1. Synthesis of mPEG-Vinyl Sulfone
This protocol describes the synthesis of methoxy-poly(ethylene glycol)-vinyl sulfone (mPEG-VS) from mPEG-OH.
Materials:
-
Methoxy-poly(ethylene glycol) (mPEG-OH)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
2-Chloroethanesulfonyl chloride
-
Anhydrous diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Divinyl sulfone (DVS)
Procedure:
Step 1: Synthesis of mPEG-chloroethyl sulfone (mPEG-CES)
-
Dissolve mPEG-OH in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add 2-chloroethanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Precipitate the product by adding the filtrate to cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Step 2: Synthesis of mPEG-Vinyl Sulfone (mPEG-VS) from mPEG-CES
-
Dissolve the dried mPEG-CES in DCM.
-
Add triethylamine (2 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Precipitate the product by adding the reaction mixture to cold anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield mPEG-VS.
Alternative "Click" Method for Vinyl Sulfone Functionalization: [3][13]
-
Dissolve the hydroxyl-containing polymer (e.g., PEG) in a 0.1 M NaOH solution.
-
Add divinyl sulfone (DVS) to the solution with vigorous stirring. The molar ratio of DVS to hydroxyl groups can be adjusted to control the degree of substitution.
-
The reaction proceeds rapidly at room temperature.
-
The reaction can be terminated by neutralizing the solution with an acid (e.g., HCl).
-
The product can be purified by dialysis or size-exclusion chromatography.
4.1.2. Synthesis of a Phenyloxadiazole Sulfone Linker
This protocol outlines a general approach for synthesizing a phenyloxadiazole sulfone linker for bioconjugation.[1][5][14]
Materials:
-
Substituted benzoic acid
-
Thionyl chloride or oxalyl chloride
-
Substituted benzoyl chloride
-
Polyphosphoric acid or Eaton's reagent
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Acid Chloride Formation: Convert the starting substituted benzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Hydrazide Formation: React the acid chloride with hydrazine hydrate to form the corresponding hydrazide.
-
Acylhydrazide Formation: React the hydrazide with a substituted benzoyl chloride to form an acylhydrazide.
-
Oxadiazole Ring Formation: Cyclize the acylhydrazide using a dehydrating agent like polyphosphoric acid or Eaton's reagent to form the 1,3,4-oxadiazole (B1194373) ring.
-
Sulfone Formation: If the starting material does not already contain a sulfone, a thioether precursor can be oxidized to the corresponding sulfone using an oxidizing agent like m-CPBA in DCM.
4.1.3. Synthesis of a Bis-sulfone PEG Linker
This protocol describes the synthesis of a bis-sulfone PEG linker for disulfide re-bridging.[15][16][17]
Materials:
-
O-(2-Aminoethyl)-O'-methylpolyethylene glycol
-
3-(2-Bromoisobutyrylamido)propanoic acid
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Sodium thiomethoxide
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Amide Coupling: Couple O-(2-Aminoethyl)-O'-methylpolyethylene glycol with 3-(2-bromoisobutyrylamido)propanoic acid using a coupling agent like DCC and NHS in DMF to form the bromo-precursor.
-
Thioether Formation: React the bromo-precursor with sodium thiomethoxide in DMF to substitute the bromine atoms with methylthio groups.
-
Oxidation to Sulfone: Dissolve the resulting thioether-PEG derivative in DCM and add m-CPBA (at least 4 equivalents) portion-wise at 0 °C. Allow the reaction to stir at room temperature overnight.
-
Purification: Purify the final bis-sulfone PEG linker by precipitation in cold diethyl ether and subsequent chromatographic methods if necessary.
Measurement of Hydrophilicity
4.2.1. Shake-Flask Method for LogP Determination [13]
This is the traditional and most widely accepted method for determining the partition coefficient.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
The sulfone-containing PEG linker to be tested
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Accurately weigh a small amount of the linker and dissolve it in either the aqueous or the octanol (B41247) phase. The initial concentration should be accurately known.
-
Partitioning: Place a known volume of the linker solution and a known volume of the other phase into a flask or tube.
-
Equilibration: Shake the flask vigorously for a predetermined amount of time (e.g., 1-2 hours) at a constant temperature to allow for the partitioning of the linker between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the linker in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy if the linker has a chromophore, or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.
4.2.2. HPLC Method for LogP Determination [18][19][20][21]
This method provides a faster alternative to the shake-flask method and requires smaller amounts of the compound. It is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its LogP value.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile)
-
A set of standard compounds with known LogP values
-
The sulfone-containing PEG linker to be tested
Procedure:
-
Calibration Curve:
-
Inject a series of standard compounds with known LogP values onto the HPLC system under isocratic conditions (constant mobile phase composition).
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Plot log(k') versus the known LogP values of the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the sulfone-containing PEG linker onto the same HPLC system under the identical conditions used for the standards.
-
Record its retention time and calculate its log(k').
-
-
LogP Determination:
-
Using the equation of the calibration curve, determine the LogP of the linker from its measured log(k').
-
Signaling Pathways and Experimental Workflows
Sulfone-containing PEG linkers are frequently employed in the construction of ADCs. The following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow for its synthesis and characterization.
ADC Internalization and Payload Release Pathway
Caption: General signaling pathway of an antibody-drug conjugate (ADC).
Experimental Workflow for ADC Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and characterization of an ADC.
Conclusion
Sulfone-containing PEG linkers represent a versatile and valuable class of tools for bioconjugation, offering a powerful means to enhance the hydrophilicity and stability of therapeutic biomolecules. The polar nature of the sulfone group, and the even greater hydrophilicity of the related sulfonate group, effectively counteracts the hydrophobicity of many drug payloads, leading to improved solubility, reduced aggregation, and potentially more favorable pharmacokinetic profiles. While comprehensive quantitative data on the hydrophilicity of these linkers is not always readily available, the synthetic protocols and analytical methods outlined in this guide provide researchers with the necessary tools to synthesize, characterize, and optimize these important components for the development of next-generation biotherapeutics. The continued exploration of novel sulfone-containing linker architectures holds great promise for advancing the field of drug delivery.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. researchgate.net [researchgate.net]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. imperial.ac.uk [imperial.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Bioconjugation using Propargyl-PEG4-Sulfone-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-Sulfone-PEG4-acid is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features three key components:
-
A terminal propargyl group , which serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
-
A hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The PEG chain can also reduce steric hindrance between the conjugated molecules.
-
A sulfone moiety , which increases the stability of the linker, especially in comparison to more traditional linkers like those based on maleimide (B117702) chemistry, offering improved conjugate retention in plasma.[3][4]
-
A terminal carboxylic acid group , which allows for the covalent attachment to primary amines (such as lysine (B10760008) residues on proteins) through the formation of a stable amide bond.
This unique combination of features enables the precise and stable linkage of two different molecular entities, making it a valuable tool in drug development.
Core Properties and Specifications
Below is a summary of the typical physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C23H42O12S |
| Purity | Typically >95% |
| Form | Solid or oil |
| Storage Temperature | -20°C, stored under an inert atmosphere |
Experimental Protocols
This section provides detailed protocols for a two-step bioconjugation process utilizing this compound. The process involves:
-
Activation of the carboxylic acid and conjugation to an amine-containing biomolecule.
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to an azide-containing molecule.
Part 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of the linker to a primary amine on a biomolecule (e.g., a protein, antibody, or peptide) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][5]
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody at 1-10 mg/mL)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[1]
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the linker.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[5][6]
-
-
Conjugation to Amine-Containing Biomolecule:
-
If the biomolecule is in a different buffer, exchange it into the Coupling Buffer (PBS, pH 7.2-7.5).
-
Add the activated linker solution to the biomolecule solution. A 10 to 50-fold molar excess of the linker over the biomolecule is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction of the NHS-activated linker with the primary amine is most efficient at pH 7-8.[5]
-
-
Quenching and Purification:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purify the resulting propargyl-functionalized biomolecule using size-exclusion chromatography (SEC) or dialysis to remove excess linker and reaction byproducts.
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl-functionalized biomolecule and an azide-containing molecule (e.g., a small molecule drug, a fluorescent dye, or another biomolecule).[7][8]
Materials:
-
Propargyl-functionalized biomolecule from Part 1
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO/water)
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide-containing molecule in an appropriate solvent (e.g., DMSO or water).
-
Prepare a fresh stock solution of Sodium Ascorbate.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the propargyl-functionalized biomolecule and the azide-containing molecule (typically a 2 to 10-fold molar excess over the biomolecule) in the Reaction Buffer.
-
Prepare a premix of CuSO4 and the copper ligand. A 5:1 ligand to copper ratio is often used to protect the biomolecule from oxidation.[8] Add this premix to the reaction tube. A final copper concentration of 0.1 to 1 mM is a common starting point.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1 to 5 mM.
-
-
Incubation and Purification:
-
Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C. Protect the reaction from light if using fluorescent molecules.
-
Purify the final bioconjugate using SEC or extensive dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Data Presentation
The efficiency of the bioconjugation process can be optimized by varying the reaction conditions. The tables below provide representative data for optimizing the two-step conjugation process.
Table 1: Representative Conditions for EDC/NHS Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Linker:Protein Molar Ratio | 10:1 | 20:1 | 50:1 |
| EDC:Linker Molar Ratio | 2:1 | 5:1 | 5:1 |
| NHS:Linker Molar Ratio | 2:1 | 5:1 | 5:1 |
| Reaction Time (RT) | 2 hours | 2 hours | 4 hours |
| pH | 7.2 | 7.4 | 7.4 |
| Representative Yield | Low | Medium | High |
Table 2: Representative Conditions for CuAAC Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Azide Molecule Molar Excess | 2x | 5x | 10x |
| CuSO4 Concentration | 0.1 mM | 0.5 mM | 1 mM |
| Sodium Ascorbate Conc. | 1 mM | 2.5 mM | 5 mM |
| Reaction Time (RT) | 1 hour | 2 hours | 4 hours |
| Representative Conjugation Efficiency | >90% | >95% | >98% |
Visualizations
Logical Workflow for Two-Step Bioconjugation
Caption: Workflow for bioconjugation using this compound.
Signaling Pathway of a Generic Antibody-Drug Conjugate (ADC)
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. scilit.com [scilit.com]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 3.3.1. Peptide Conjugation with the Use of EDC/NHS [bio-protocol.org]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Propargyl-PEG4-Sulfone-PEG4-acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-Sulfone-PEG4-acid is a heterobifunctional linker designed for use in bioconjugation and drug delivery applications, particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This linker features three key components: a terminal propargyl group (an alkyne) for participation in click chemistry reactions, a terminal carboxylic acid for covalent attachment to primary amines, and a hydrophilic polyethylene (B3416737) glycol (PEG) and sulfone spacer.[2]
The PEG and sulfone components of the linker enhance aqueous solubility and provide a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules.[2] The propargyl group readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction, to form a stable triazole linkage with an azide-modified molecule.[3] The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues), to form a stable amide bond.[2]
These application notes provide detailed protocols for the two-step utilization of this compound: first, the conjugation of the carboxylic acid to an amine-containing molecule, and second, the subsequent click chemistry reaction with an azide-containing molecule.
Data Presentation
| Reaction Step | Reagents | Expected Yield | Reference |
| Amine Conjugation | EDC, NHS | > 80% | General expectation for EDC/NHS chemistry |
| Click Chemistry (CuAAC) | Copper(I) catalyst, Azide | Quantitative or near-quantitative (>95%) | [4][5] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid group of the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then reacts with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM in water or buffer) and NHS (e.g., 100 mM in water or buffer).
-
Dissolve the amine-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the amine-containing molecule is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting propargyl-functionalized molecule using an appropriate method to remove excess linker and byproducts. For proteins, size-exclusion chromatography or dialysis are common methods.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click chemistry reaction between the propargyl-functionalized molecule and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule (from Protocol 1)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine))
-
Reaction Buffer: PBS, pH 7.4
-
DMSO (if needed to dissolve the azide-containing molecule)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix:
-
A few minutes before starting the reaction, prepare the catalyst premix by mixing the CuSO₄ and copper ligand solutions in a 1:2 molar ratio.
-
-
Click Reaction:
-
In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule. A slight molar excess (1.2 to 2-fold) of the azide-containing molecule is often used.
-
Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1 to 1 mM is typical.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
-
Purification:
-
Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. For biomolecules, size-exclusion chromatography or dialysis are effective. For small molecules, purification may be achieved by chromatography on silica (B1680970) gel or reverse-phase HPLC.
-
Visualizations
Caption: Experimental workflow for the two-step bioconjugation using this compound.
Caption: Logical relationships of the functional components of this compound and its application.
References
- 1. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Propargyl-PEG4-sulfonic acid - Creative Biolabs [creative-biolabs.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Propargyl-PEG4-Sulfone-PEG4-acid in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its composition, length, and flexibility significantly influence the physicochemical properties, cell permeability, and efficacy of the PROTAC.
This technical guide details the application of Propargyl-PEG4-Sulfone-PEG4-acid , a novel and versatile linker, in the synthesis of PROTACs. This bifunctional linker incorporates a propargyl group for "click chemistry," a carboxylic acid for standard amide coupling, and a hydrophilic polyethylene (B3416737) glycol (PEG) and sulfone backbone. This combination of features offers a modular and efficient approach to PROTAC synthesis while potentially enhancing solubility and optimizing the formation of the key ternary complex (POI-PROTAC-E3 ligase).
The this compound linker is characterized by two reactive ends, enabling a straightforward, two-step conjugation strategy. The terminal carboxylic acid can be readily coupled to a primary or secondary amine on either the POI ligand or the E3 ligase ligand using standard amide bond formation chemistry.[1] The propargyl group provides an alkyne handle for a highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2][3][4][5][6][7][] This modular approach is ideal for the rapid synthesis of PROTAC libraries for optimization studies. The integrated PEG and sulfone moieties are designed to improve the aqueous solubility and cell permeability of the final PROTAC molecule.[9][10][11][12]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3][13][14][15][16]
References
- 1. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. portlandpress.com [portlandpress.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for EDC/NHS Coupling of Propargyl-PEG4-Sulfone-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized surfaces for diagnostics. A widely employed and robust method for covalently linking a molecule with a carboxylic acid to another molecule containing a primary amine is the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.
This document provides detailed application notes and protocols for the use of a specific bifunctional linker, Propargyl-PEG4-Sulfone-PEG4-acid , in EDC/NHS mediated conjugation. This linker is particularly valuable for its dual functionality. The terminal carboxylic acid allows for its conjugation to primary amines on proteins, antibodies, or peptides through a stable amide bond. The propargyl group on the other end provides a handle for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a second molecule of interest. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and reduces steric hindrance during conjugation.[1]
Reaction Mechanism
The EDC/NHS coupling reaction is a two-step process designed to create a stable amide bond between a carboxyl group and a primary amine.
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of a Semi-Stable NHS Ester: To improve the efficiency of the reaction in aqueous solutions and reduce side reactions like hydrolysis of the O-acylisourea intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This activated linker is then sufficiently stable to react efficiently with a primary amine.
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a lysine (B10760008) residue on an antibody) to form a stable amide bond, releasing NHS.
The use of a two-step protocol, where the carboxylic acid is activated first before the addition of the amine-containing molecule, is generally preferred to minimize polymerization of the amine-containing biomolecule if it also possesses carboxyl groups.[2]
Quantitative Data Summary
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, temperature, and reaction time. The following tables provide recommended starting conditions for the conjugation of this compound. These values are based on established protocols for similar PEGylated linkers and should be optimized for each specific application.
Table 1: Recommended Molar Ratios for Reagents
| Reagent | Molar Excess Relative to Carboxyl Groups | Molar Excess Relative to Amine-Molecule | Typical Concentration Range |
| This compound | - | 5 - 20 fold | 1 - 10 mM |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 2 - 10 fold | - | 2 - 50 mM |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | 2 - 5 fold | - | 5 - 100 mM |
Table 2: Recommended Reaction Conditions
| Parameter | Activation Step | Conjugation Step | Quenching Step |
| Buffer | 0.1 M MES, pH 4.5-6.0 | PBS, pH 7.2-8.5 | Tris-HCl or Glycine in PBS |
| Temperature | Room Temperature (20-25°C) | 4°C or Room Temperature | Room Temperature |
| Duration | 15 - 30 minutes | 2 hours to overnight | 15 - 30 minutes |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | ~7.4 |
Experimental Protocols
This section provides a detailed two-step protocol for the conjugation of this compound to an amine-containing protein (e.g., an antibody).
Materials and Reagents
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing protein (e.g., antibody)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
-
Reaction tubes
Protocol
1. Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening the vials to prevent condensation of moisture.[3]
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. Do not store these solutions for extended periods as EDC is susceptible to hydrolysis.[2]
2. Activation of this compound:
-
In a reaction tube, combine the desired amount of the this compound stock solution with Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions to the linker solution. A typical molar excess is 2-5 fold for EDC and 1.2-2 fold for NHS relative to the amount of the linker.[4]
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature.[5]
3. Conjugation to the Amine-Containing Protein:
-
Add the activated linker solution to the protein solution. A 5 to 20-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized for the specific protein and desired degree of labeling.
-
The reaction pH should be between 7.2 and 8.5 for efficient coupling to primary amines.[5]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
4. Quenching the Reaction:
-
To stop the reaction, add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by using a desalting column or dialysis.
-
Equilibrate the desalting column or dialysis cassette with an appropriate buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column or dialysis cassette and collect the purified conjugate according to the manufacturer's instructions.
6. Characterization and Storage:
-
The purified conjugate can be characterized by various methods such as UV-Vis spectroscopy, SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of labeling and purity.
-
Store the final conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.
Troubleshooting
Table 3: Common Issues and Solutions in EDC/NHS Coupling
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | 1. Inactive EDC/NHS due to hydrolysis. 2. Incorrect pH for activation or coupling. 3. Insufficient molar excess of reagents. 4. Presence of primary amines in buffers (e.g., Tris, glycine). | 1. Prepare fresh EDC and NHS solutions immediately before use. 2. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5. 3. Optimize the molar ratios of the linker, EDC, and NHS. 4. Use non-amine containing buffers like MES and PBS. |
| Protein Aggregation | 1. High degree of conjugation leading to increased hydrophobicity. 2. Protein instability in the reaction buffer. | 1. Reduce the molar excess of the activated linker. 2. Perform the conjugation at 4°C. 3. Ensure the protein concentration is appropriate and consider adding stabilizing excipients if necessary. |
| High Background/Non-specific Binding | 1. Insufficient quenching of the reaction. 2. Inadequate purification. | 1. Ensure the quenching step is sufficient to block all unreacted NHS esters. 2. Use a desalting column with the appropriate molecular weight cutoff or perform extensive dialysis to remove all unreacted reagents. |
Conclusion
The EDC/NHS coupling chemistry provides a versatile and efficient method for conjugating this compound to amine-containing biomolecules. The resulting conjugate benefits from the hydrophilic PEG spacer and is equipped with a propargyl group for subsequent bioorthogonal reactions. Successful conjugation is dependent on careful control of reaction conditions, particularly pH and reagent concentrations. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize their specific bioconjugation strategies.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for bioconjugation and drug development.[1][2][3][4][5] Its high efficiency, selectivity, and biocompatibility make it ideal for covalently linking molecules in complex biological environments.[4][6] The incorporation of Polyethylene Glycol (PEG) linkers in CuAAC strategies further enhances the therapeutic potential of conjugates by improving solubility, stability, and pharmacokinetic profiles.[7][8][9][10] This document provides detailed application notes, experimental protocols, and supporting data for utilizing CuAAC with PEG linkers in research and drug development.
Applications in Drug Development and Bioconjugation
The synergy between CuAAC and PEG linkers has propelled advancements in several key areas of pharmaceutical and biotechnological research.
-
Antibody-Drug Conjugates (ADCs): PEG linkers are integral in the design of ADCs, where they connect potent cytotoxic drugs to monoclonal antibodies.[7][8][10] The hydrophilic nature of PEG can help to mitigate the aggregation often caused by hydrophobic drug payloads and improve the overall stability and pharmacokinetic properties of the ADC.[9] The CuAAC reaction enables precise, site-specific conjugation, leading to more homogeneous ADC populations with defined drug-to-antibody ratios (DARs).[9][10]
-
Drug Delivery Systems: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the therapeutic properties of drugs.[7][8] It can increase a drug's hydrodynamic volume, leading to a longer circulation half-life and reduced renal clearance.[7][11] CuAAC provides a highly efficient method for attaching PEG linkers to small molecule drugs, peptides, and proteins, thereby improving their solubility and stability.[1][7]
-
PROTACs and Biomolecular Probes: In the development of Proteolysis Targeting Chimeras (PROTACs) and other biomolecular probes, PEG linkers are used to connect the different functional moieties. CuAAC offers a reliable method for synthesizing these complex molecules with high yields.[8]
-
Hydrogel Formation and Tissue Engineering: PEG-based hydrogels are widely used in tissue engineering and for controlled drug release. CuAAC can be employed to crosslink functionalized PEG chains, forming stable hydrogel networks under biocompatible conditions.[8]
Experimental Protocols
The following protocols provide a general framework for performing CuAAC reactions with PEG linkers. Optimization of specific reaction parameters may be necessary depending on the substrates.
Protocol 1: General Procedure for CuAAC Conjugation of a Small Molecule to a PEG Linker
This protocol describes the conjugation of an azide-functionalized small molecule to an alkyne-terminated PEG linker.
Materials:
-
Azide-functionalized small molecule
-
Alkyne-terminated PEG (mPEG-alkyne)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand[12]
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), water, or mixtures)[13][14][15]
-
Deionized water
-
Purification supplies (e.g., size exclusion chromatography columns, dialysis membranes)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the chosen solvent. For example, a 100 mM solution of CuSO₄·5H₂O in deionized water and a 200 mM solution of sodium ascorbate in deionized water. A 10 mM stock of TBTA in DMSO is also common.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the alkyne-terminated PEG and the azide-functionalized small molecule in the reaction solvent. A typical molar ratio is 1:1.2 of alkyne to azide (B81097).
-
Add the copper-stabilizing ligand (e.g., TBTA) to the reaction mixture. The ligand to copper ratio can be varied, but a 1:1 to 5:1 ratio is often used.[2][16]
-
Add the CuSO₄·5H₂O solution to the reaction mixture. A final concentration of 1-5 mol% relative to the limiting reagent is a good starting point.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper, typically 5-10 mol%.
-
-
Reaction Conditions:
-
Purification:
-
Upon completion, the reaction mixture can be purified to remove the copper catalyst, excess reagents, and any byproducts.
-
Size Exclusion Chromatography (SEC): This is a common method to separate the PEGylated product from smaller molecules based on size.[18][19][]
-
Dialysis/Ultrafiltration: For larger PEG conjugates, dialysis or ultrafiltration against a suitable buffer can effectively remove small molecule impurities.[18][19]
-
Ion Exchange Chromatography (IEX): If the product has a net charge, IEX can be a powerful purification tool.[18][19][]
-
Protocol 2: Site-Specific PEGylation of a Protein via CuAAC
This protocol outlines the site-specific attachment of a PEG linker to a protein containing a non-natural amino acid with an azide or alkyne handle.
Materials:
-
Protein with a site-specifically incorporated azide or alkyne functionality
-
Alkyne- or azide-functionalized PEG
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA, BTTAA) to protect the protein from oxidative damage[2][21]
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification supplies (e.g., SEC column, IEX column)
Procedure:
-
Reagent Preparation:
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in an appropriate buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the protein in the reaction buffer to a final concentration typically in the micromolar range.
-
Add the functionalized PEG to the protein solution. A molar excess of PEG (e.g., 5-10 fold) is often used to drive the reaction to completion.
-
Prepare a premix of CuSO₄ and the copper ligand.
-
Add the CuSO₄/ligand premix to the protein-PEG solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C to 37°C). The optimal temperature will depend on the stability of the protein.
-
Reaction times can range from 1 to 12 hours. Monitor the reaction progress using SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG, protein, and reaction components using chromatographic techniques.
-
Size Exclusion Chromatography (SEC): Effective for separating the higher molecular weight PEGylated protein from unreacted protein and smaller reagents.[19][]
-
Ion Exchange Chromatography (IEX): Can separate proteins based on differences in charge, which may be altered upon PEGylation.[19][]
-
Quantitative Data
The efficiency of CuAAC reactions with PEG linkers can be influenced by several factors, including the solvent, temperature, pressure, and catalyst system. The following tables summarize quantitative data from various studies.
Table 1: Optimization of CuAAC for PEG-Coumarin Conjugate Synthesis in Supercritical CO₂ [13][17]
| Pressure (bar) | Catalyst/Alkyne Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 130 | 0.5 | 35 | 24 | 82.32 |
| 130 | 0.5 | 35 | 48 | 87.14 |
This study highlights the feasibility of using environmentally benign supercritical CO₂ as a solvent for CuAAC reactions, achieving high yields.[13][17]
Table 2: Comparison of CuAAC Yields in Different Solvent Systems
| Substrates | Solvent | Catalyst System | Ligand | Time (h) | Yield (%) | Reference |
| mPEG-alkyne + 4-azidomethyl-7-methoxycoumarin | Supercritical CO₂ | Cu(I) | None | 24 | 82.32 | [13][17] |
| Similar PEG and coumarin (B35378) derivatives | THF | Cu(I) | PMDTA | Not Specified | 73 | [13][17] |
| PEG-functionalized alkyne + Azide-functionalized resorcinarene (B1253557) | DMF | CuBr | PMDETA | 48 | 84 | [14][15] |
| Azide-functionalized resorcinarene + Alkyne-functionalized molecule | DMF | CuBr / PMDETA | PMDETA | 24 | 40-75 | [14][15] |
These data illustrate that high yields can be achieved in various solvent systems, with supercritical CO₂ offering a "green" alternative to traditional organic solvents.[13][17] The choice of ligand can also significantly impact the reaction outcome.
Visualizations
Diagrams of Experimental Workflows and Chemical Principles
Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using CuAAC with a PEG linker.
Caption: Common purification strategies for PEGylated conjugates following a CuAAC reaction.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. bioclone.net [bioclone.net]
- 5. labinsights.nl [labinsights.nl]
- 6. vectorlabs.com [vectorlabs.com]
- 7. purepeg.com [purepeg.com]
- 8. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. path.web.ua.pt [path.web.ua.pt]
- 19. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Protein Labeling with Propargyl-PEG4-Sulfone-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-Sulfone-PEG4-acid is a heterobifunctional linker designed for the precise and stable conjugation of biomolecules. This reagent is particularly valuable in protein labeling, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.[1][2] Its unique structure incorporates three key functionalities:
-
A propargyl group that enables highly efficient and specific covalent bond formation with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[3][4][5][6]
-
A sulfone moiety that offers enhanced stability of the resulting conjugate, particularly in comparison to traditional maleimide-based linkers, by being more resistant to thioether exchange in biological media.[7][8][9][10]
-
A terminal carboxylic acid that allows for the covalent attachment to primary amine groups, such as the lysine (B10760008) residues on the surface of proteins, through the formation of a stable amide bond.[3][11]
The two polyethylene (B3416737) glycol (PEG4) spacers enhance the solubility and biocompatibility of the linker and the resulting protein conjugate, potentially increasing its stability and in vivo half-life.[12][13][14][15]
These application notes provide detailed protocols for the use of this compound in a two-step protein labeling procedure.
Data Presentation
The inclusion of a sulfone linker in bioconjugation strategies can significantly enhance the stability of the resulting product, a critical factor for in vivo applications. The following table summarizes comparative stability data for sulfone-based linkers versus the more traditional maleimide-based linkers.
| Linker Type | Condition | Time Point | Remaining Conjugate (%) | Reference |
| Mono-sulfone-PEG | 37°C in presence of 1 mM reduced glutathione | 7 days | > 90% | [8] |
| Maleimide-PEG | 37°C in presence of 1 mM reduced glutathione | 7 days | < 70% | [8] |
| Sulfone Conjugate | Human Plasma | 24 hours | Stable, no exchange with albumin | [10] |
| Maleimide Conjugate | Human Plasma | 4 hours | Majority exchanged with albumin | [10] |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling and Conjugation
This protocol outlines a two-step process:
-
Activation and Labeling: The carboxylic acid of this compound is activated and reacted with primary amines on the target protein (Protein 1).
-
Click Chemistry Conjugation: The propargyl-labeled Protein 1 is then conjugated to an azide-containing molecule (e.g., a second protein, a small molecule, or a detection probe).
Materials Required:
-
This compound
-
Target Protein 1 (containing surface-accessible primary amines, e.g., lysine residues)
-
Azide-derivatized molecule for conjugation
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing Agent: Sodium ascorbate (B8700270)
-
Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Amicon® Ultra centrifugal filter units for buffer exchange and concentration
Step 1: Activation of this compound and Labeling of Protein 1
-
Preparation of Reagents:
-
Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water just prior to use.
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mM.
-
Prepare Protein 1 in Activation Buffer at a concentration of 1-5 mg/mL.
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine this compound (10-20 molar excess over Protein 1), EDC (2-fold molar excess over the linker), and Sulfo-NHS (5-fold molar excess over the linker).
-
Incubate at room temperature for 15-30 minutes to generate the amine-reactive Sulfo-NHS ester.
-
-
Labeling of Protein 1:
-
Add the activated linker solution to the Protein 1 solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
The reaction pH can be raised to 7.2-7.5 by adding Coupling Buffer to improve the efficiency of the reaction with primary amines.[14]
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts by buffer exchange into Coupling Buffer using a desalting column or centrifugal filtration.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Click Chemistry Reagents:
-
Prepare a stock solution of the azide-containing molecule in a suitable buffer or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the propargyl-labeled Protein 1 (from Step 1) and the azide-containing molecule (typically at a 1.5 to 10-fold molar excess over the protein).[6]
-
In a separate tube, premix CuSO₄ and the copper ligand. Add this to the protein mixture. The final concentration of CuSO₄ is typically 50-250 µM.[5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction should be performed in a low-oxygen environment (e.g., by purging with argon or nitrogen) to prevent oxidation of the copper(I) catalyst.[6]
-
-
Purification of the Final Conjugate:
-
Remove excess reagents and catalyst by buffer exchange using a desalting column or centrifugal filtration.
-
The final protein conjugate can be analyzed by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
-
Visualizations
Experimental Workflow
Caption: Workflow for two-step protein labeling and conjugation.
Wnt Signaling Pathway Example
The Wnt signaling pathway is a crucial pathway involved in cell proliferation and differentiation, and its dysregulation is implicated in diseases like cancer.[2] Protein labeling techniques can be used to study the interactions and localization of proteins within this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Note: Propargyl-PEG4-Sulfone-PEG4-acid for Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propargyl-PEG4-Sulfone-PEG4-acid is a heterobifunctional linker designed for the development of advanced drug delivery systems. This molecule incorporates several key features: a propargyl group for "click chemistry," a terminal carboxylic acid for conventional bioconjugation, and two hydrophilic polyethylene (B3416737) glycol (PEG) chains separated by a sulfone group.[1][2] The PEG spacers enhance the solubility and biocompatibility of the resulting conjugate, which can improve pharmacokinetics and reduce immunogenicity.[3][][5] The propargyl group facilitates highly efficient and specific conjugation to azide-modified molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6][7] The terminal carboxylic acid allows for straightforward coupling to primary amines on proteins, antibodies, or nanoparticles through the formation of a stable amide bond, typically mediated by activating agents like EDC or DCC.[1] These characteristics make it a versatile tool for constructing complex drug carriers, including antibody-drug conjugates (ADCs), targeted nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).[8][9]
Physicochemical Properties and Specifications
The structural components of this compound contribute to its utility in bioconjugation and drug delivery. The table below summarizes its key properties.
| Property | Value | Reference |
| Functional Groups | Alkyne (Propargyl), Carboxylic Acid | [1] |
| Linker Type | Heterobifunctional, PEGylated | |
| Solubility | Soluble in aqueous media and common organic solvents | [2][5] |
| Purity | Typically >95% | [3] |
| Storage Conditions | -20°C, under an inert atmosphere | |
| Primary Applications | Antibody-Drug Conjugates (ADCs), PROTACs, Nanoparticle Functionalization | [3][8] |
Key Applications and Methodologies
This compound is primarily used as a bridge to covalently link different components of a drug delivery system. The workflow typically involves two main conjugation steps: attachment of the linker to a carrier molecule (like an antibody or nanoparticle) and subsequent attachment of the therapeutic payload.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. m-PEG3-Sulfone-PEG4-propargyl, 2055041-02-4 | BroadPharm [broadpharm.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry for drug delivery nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Developing Bioimaging Probes with Functionalized PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of advanced bioimaging probes is critical for visualizing complex biological processes, improving disease diagnosis, and guiding therapeutic interventions. A key strategy in the design of effective probes involves the use of functionalized polyethylene (B3416737) glycol (PEG) linkers. PEGylation, the covalent attachment of PEG chains, offers significant advantages by enhancing the physicochemical and pharmacokinetic properties of imaging agents.[1][2][3] These benefits include improved aqueous solubility, increased stability, reduced immunogenicity, and prolonged circulation times in vivo.[2][3] This document provides detailed application notes and experimental protocols for the development and utilization of bioimaging probes functionalized with PEG linkers.
Key Advantages of PEG Linkers in Bioimaging
The incorporation of PEG linkers into bioimaging probes offers several key advantages that address common challenges in the field:
-
Improved Solubility and Stability: Many fluorescent dyes and nanoparticles are hydrophobic and prone to aggregation in aqueous environments. PEGylation increases the hydrophilicity of the probe, preventing aggregation and improving stability in biological fluids.[2]
-
Reduced Non-Specific Binding: The hydrophilic and neutral nature of PEG creates a hydration layer that minimizes non-specific interactions with proteins and cells, leading to a higher signal-to-noise ratio in imaging applications.[2]
-
Enhanced Pharmacokinetics: PEG linkers increase the hydrodynamic radius of the probe, which reduces renal clearance and extends its circulation half-life.[1] This prolonged circulation allows for more effective targeting of tissues and cells of interest.
-
Reduced Immunogenicity: The PEG chain can mask the surface of the imaging probe from the host immune system, reducing the likelihood of an immune response.[2]
-
Tunable Properties: The length and structure (linear or branched) of the PEG linker can be precisely controlled to optimize the pharmacokinetic profile and targeting efficiency of the bioimaging probe for specific applications.[3]
Application Note 1: Enhancing Quantum Dot Performance for In Vivo Imaging through PEGylation
Quantum dots (QDs) are semiconductor nanocrystals with exceptional optical properties for bioimaging, including high quantum yield and resistance to photobleaching.[4][5] However, their in vivo application is often limited by rapid clearance by the reticuloendothelial system (RES), particularly the liver and spleen. PEGylation is a widely adopted strategy to overcome this limitation.
Quantitative Data Presentation
The following table summarizes the impact of PEGylation on the biodistribution of quantum dots in a murine model.
| Probe Composition | Core Diameter | PEG MW (Da) | Blood Half-life | Liver Uptake (at 4h post-injection, %ID/g) | Spleen Uptake (at 4h post-injection, %ID/g) | Reference |
| Polymer-coated QDs | 12 nm | - | ~15 min | ~60 | ~10 | [4] |
| PEGylated Polymer-coated QDs | 12 nm | 2000 | ~90 min | ~10 | ~2 | [4] |
| Graphene QDs (GQDs) | - | - | ~15 min | ~40 | ~5 | [6] |
| PEGylated Graphene QDs (NPC-GQDs-PEG) | - | - | >60 min | ~5 | <1 | [6] |
ID/g: Percentage of Injected Dose per gram of tissue.
Experimental Workflow for PEGylated Quantum Dot Synthesis and In Vivo Imaging
Application Note 2: Impact of PEG Linker Length on Bioimaging Probe Performance
The length of the PEG linker is a critical design parameter that can be tuned to optimize the performance of a bioimaging probe.[1][7] Longer PEG chains generally lead to a greater increase in hydrodynamic radius, which can further extend circulation time but may also introduce steric hindrance that can affect binding to a target.[1]
Quantitative Data Presentation
This table presents a comparative analysis of the effect of different PEG linker lengths on the properties of bioimaging probes.
| Probe Type | Targeting Moiety | PEG Linker Length (Number of EG units) | In Vitro Binding Affinity (Kd) | In Vivo Tumor Accumulation (%ID/g) | Reference |
| FAPI Probe | FAPα inhibitor | 4 | High | ~5 | [7] |
| FAPI Probe | FAPα inhibitor | 8 | High | ~8 | [7] |
| TMP-HaloTag Probe | TMP | 4 | Moderate | N/A | [8] |
| TMP-HaloTag Probe | TMP | 12 | High | N/A | [8] |
FAPI: Fibroblast Activation Protein Inhibitor; TMP: Trimethoprim.
Logical Relationship of PEG Linker Length and Probe Properties
Experimental Protocols
Protocol 1: General Procedure for PEGylation of Amine-Modified Fluorescent Dyes
This protocol describes the conjugation of an amine-reactive PEG linker (e.g., NHS-PEG-COOH) to a fluorescent dye containing a primary amine group.
Materials:
-
Amine-containing fluorescent dye
-
NHS-PEG-COOH (or other amine-reactive PEG linker)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Dialysis tubing (if applicable)
Procedure:
-
Dye Preparation: Dissolve the amine-containing fluorescent dye in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.
-
PEG Linker Activation (if starting with COOH-PEG-COOH):
-
Dissolve the COOH-PEG-COOH in anhydrous DMF.
-
Add a 2-fold molar excess of N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-PEG-NHS ester.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the NHS-activated PEG linker to the dissolved fluorescent dye.[1]
-
Add a small amount of TEA or DIEA (e.g., 2-3 equivalents relative to the dye) to catalyze the reaction.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the PEGylated dye using a Sephadex G-25 column equilibrated with the desired buffer (e.g., PBS).[9]
-
Alternatively, dialyze the reaction mixture against the appropriate buffer to remove unreacted PEG and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy and/or Mass Spectrometry.
-
Assess the purity of the final product by HPLC.
-
Protocol 2: Bioconjugation of a PEGylated Fluorescent Probe to a Protein
This protocol outlines the steps for conjugating a purified amine-reactive PEGylated fluorescent dye to a protein, such as an antibody.
Materials:
-
Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Purified amine-reactive PEGylated fluorescent dye (from Protocol 1)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0
-
Desalting column or dialysis cassette
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine). If necessary, perform a buffer exchange into PBS using a desalting column or dialysis.[9]
-
Adjust the protein concentration to 2-10 mg/mL.
-
Adjust the pH of the protein solution to 8.5-9.0 by adding the Reaction Buffer.[9]
-
-
Conjugation Reaction:
-
Dissolve the amine-reactive PEGylated fluorescent dye in a small amount of anhydrous DMSO.
-
Add the dissolved dye to the protein solution at a molar ratio of 5:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically.[9]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring and protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[9]
-
Collect the fractions containing the labeled protein, which will typically elute first.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Measure the absorbance of the dye at its maximum absorption wavelength.
-
Calculate the degree of labeling (DOL) or dye-to-protein ratio using the molar extinction coefficients of the protein and the dye.
-
Signaling Pathway Diagram: Targeted Bioimaging Probe Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Particle Size, Surface Coating, and PEGylation Influence the Biodistribution of Quantum Dots in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum Dots for Live Cell and In Vivo Imaging [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Applications of PEG Linkers in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are versatile tools in proteomics research and drug development, prized for their hydrophilicity, biocompatibility, and tunable nature.[1][2] These flexible spacers play a critical role in a variety of applications, from enhancing the solubility and stability of proteins to enabling the targeted degradation of specific cellular proteins.[2][3] This document provides detailed application notes and experimental protocols for the use of PEG linkers in three key areas of proteomics research: targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), the study of protein interactions and dynamics via Chemical Cross-linking Mass Spectrometry (CX-MS), and the characterization of PEGylated proteins.
Application 1: Targeted Protein Degradation with PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[4][5] A PROTAC consists of a ligand that binds to the protein of interest and another that recruits an E3 ubiquitin ligase, connected by a linker.[4][5] PEG linkers are frequently used in PROTAC design to modulate the molecule's properties and optimize its degradation efficiency.[4][6]
The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][6] An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation by the proteasome.[4][6]
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficiency
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation efficiency.
| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 12 | >1000 | <20 | [6] |
| ERα | VHL | PEG | 16 | 100 | ~60 | [6] |
| ERα | VHL | PEG | 20 | 20 | >80 | [6] |
| ERα | VHL | PEG | 24 | 100 | ~70 | [6] |
| TBK1 | VHL | Alkyl/Ether | <12 | No degradation | N/A | [7] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | <1000 | >75 | [7] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [7] |
| CDK9 | CRBN | PEG | 4 | ~50 | ~90 | [6] |
| CDK9 | CRBN | PEG | 8 | ~25 | >95 | [6] |
| CDK9 | CRBN | PEG | 12 | ~100 | ~85 | [6] |
| BRD4 | CRBN | PEG | 0 | <500 | N/A | [7] |
| BRD4 | CRBN | PEG | 1-2 | >5000 | N/A | [7] |
| BRD4 | CRBN | PEG | 4-5 | <500 | N/A | [7] |
Experimental Protocol: PROTAC-Mediated Protein Degradation Assay via Western Blot
This protocol details the steps to assess the degradation of a target protein in cultured cells after treatment with a PROTAC.[8]
Materials:
-
Cell culture medium and supplements
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.[8]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.[8] Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation:
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[8]
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]
-
Visualization: PROTAC Mechanism of Action
Caption: PROTAC-mediated targeted protein degradation workflow.
Application 2: Chemical Cross-linking Mass Spectrometry (CX-MS)
CX-MS is a powerful technique for studying protein-protein interactions and protein conformations by covalently linking amino acid residues that are in close proximity.[9] PEGylated cross-linkers offer advantages in CX-MS due to their hydrophilicity, which can improve solubility and cell permeability.[10]
Experimental Protocol: CX-MS using a PEGylated Cross-linker
This protocol provides a general workflow for a CX-MS experiment.[11][12][13]
Materials:
-
Purified protein or protein complex
-
PEGylated cross-linker (e.g., BS(PEG)n)
-
Quenching buffer (e.g., Tris-HCl)
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Cross-linking Reaction:
-
Incubate the purified protein or protein complex with the PEGylated cross-linker at a specific molar ratio (e.g., 1:50 protein to cross-linker) in a suitable buffer (e.g., HEPES or PBS).
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 4°C).[10]
-
Quench the reaction by adding a quenching buffer.[10]
-
-
Sample Preparation for MS Analysis:
-
Denature the cross-linked protein sample.
-
Reduce the disulfide bonds with a reducing agent.
-
Alkylate the free sulfhydryl groups with an alkylating agent.
-
Digest the protein into peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides using liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
Visualization: CX-MS Experimental Workflow
References
- 1. chempep.com [chempep.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Propargyl-PEG4-Sulfone-PEG4-acid Conjugates
Welcome to the technical support center for Propargyl-PEG4-Sulfone-PEG4-acid and its conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its intended properties?
A1: this compound is a heterobifunctional linker designed for bioconjugation. It features a propargyl group for click chemistry reactions with azide-containing molecules and a terminal carboxylic acid for forming stable amide bonds with primary amines. The molecule incorporates two polyethylene (B3416737) glycol (PEG4) spacers and a sulfone group. This hydrophilic PEG spacer is intended to increase the aqueous solubility of the linker and any molecule it is conjugated to.[1][2][3] The sulfone group can enhance the stability of the resulting conjugate.
Q2: I'm having trouble dissolving my this compound conjugate in an aqueous buffer. What is the most common cause?
A2: The most common issue is often related to the properties of the molecule conjugated to the linker, especially if it is hydrophobic. While the PEG linker enhances hydrophilicity, a highly hydrophobic drug or protein can still lead to poor overall solubility and aggregation in aqueous solutions.[4][5] Another key factor is the pH of the buffer, as the terminal carboxylic acid's charge state is pH-dependent.
Q3: Can the pH of my buffer really make a significant difference in solubility?
A3: Yes, absolutely. The terminal carboxylic acid group on the linker has a pKa value. At a pH below the pKa, the carboxyl group is protonated (-COOH) and uncharged, which can decrease aqueous solubility. By raising the pH of the buffer to be above the pKa, the carboxyl group will be deprotonated (-COO⁻), making it charged and significantly increasing its solubility in water.[6][7] For many carboxylic acids, adjusting the pH to 7 or slightly above is often sufficient.[8]
Q4: What should I do if my conjugate aggregates and precipitates out of solution?
A4: Aggregation is a common problem, particularly with antibody-drug conjugates (ADCs) where hydrophobic drugs are attached.[4][5] If you observe aggregation, consider the following:
-
Optimize Buffer Conditions: Ensure your buffer's pH is appropriate (see Q3). Also, check the ionic strength; sometimes, adjusting the salt concentration can help prevent aggregation.[4][8]
-
Reduce Concentration: Working with lower concentrations of the conjugate can help to minimize intermolecular interactions that lead to aggregation.
-
Use Co-solvents: Introducing a small percentage of an organic co-solvent can disrupt hydrophobic interactions and improve solubility.
Troubleshooting Guides
Guide 1: Initial Dissolution of the Conjugate
If you are struggling with the initial dissolution of your this compound conjugate, follow this step-by-step guide.
-
Start with an Organic Co-solvent: For consistent results, it is highly recommended to first prepare a concentrated stock solution of your conjugate in a dry, water-miscible organic solvent.[9][10][11][12]
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Procedure: Carefully weigh your conjugate and dissolve it in a small volume of the chosen organic solvent to create a stock solution (e.g., 10-20 mM). Ensure the vial is at room temperature before opening to prevent moisture condensation.[8][9][10]
-
-
Dilution into Aqueous Buffer:
-
Procedure: While gently vortexing or stirring your aqueous buffer (e.g., PBS, pH 7.4), slowly add the organic stock solution dropwise to achieve the desired final concentration.
-
Important: The final concentration of the organic solvent in your aqueous solution should be kept to a minimum, ideally below 10%, to avoid potential negative effects on protein structure or cell viability in subsequent experiments.[13]
-
Guide 2: Optimizing Solubility of a Difficult Conjugate
If the initial dissolution protocol is unsuccessful, or if your conjugate precipitates over time, use the following optimization strategies.
| Parameter | Recommended Action | Rationale |
| pH | Adjust the pH of the aqueous buffer. Start with a neutral pH (7.0-7.4) and incrementally increase it (e.g., to 8.0 or 8.5) if solubility remains low. | The terminal carboxylic acid on the linker is more soluble in its deprotonated (charged) state, which is favored at a higher pH.[6][7] |
| Co-solvents | If not already used, introduce a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO, DMF, or ethanol (B145695) into your aqueous buffer. | These solvents can disrupt hydrophobic interactions that may be causing the conjugate to aggregate and precipitate.[12][14][15] |
| Temperature | Gently warm the solution (e.g., to 37°C) while stirring. | For many compounds, solubility increases with temperature. However, be cautious with temperature-sensitive biomolecules like proteins.[16][17][18] |
| Concentration | Work with the lowest feasible concentration of your conjugate for your experiment. | Higher concentrations increase the likelihood of aggregation and precipitation. |
-
Prepare a Series of Buffers: Prepare small volumes of your desired buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0). Avoid buffers containing primary amines like Tris if you are working with the unreacted linker, as they can compete with your desired reaction.[19]
-
Prepare Co-solvent Mixtures: For the most promising pH from step 1, prepare buffer solutions containing increasing percentages of a co-solvent (e.g., 0%, 2%, 5%, 10% DMSO).
-
Test Solubility:
-
Prepare a fresh stock solution of your conjugate in 100% organic solvent.
-
In separate tubes, add the stock solution to each of the prepared buffers and co-solvent mixtures to the same final concentration.
-
Incubate at a controlled temperature with gentle agitation.
-
Visually inspect for precipitation immediately and after a set period (e.g., 1 hour). For quantitative analysis, you can centrifuge the samples and measure the concentration of the conjugate in the supernatant.
-
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Propargyl-PEG4-sulfonic acid - Creative Biolabs [creative-biolabs.com]
- 3. m-PEG3-Sulfone-PEG4-propargyl, 2055041-02-4 | BroadPharm [broadpharm.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. borenpharm.com [borenpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solubility of Naproxen in Polyethylene Glycol 200 + Water Mixtures at Various Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
Optimizing click chemistry conditions for Propargyl-PEG4-Sulfone-PEG4-acid
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for performing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," with Propargyl-PEG4-Sulfone-PEG4-acid . This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive groups?
This compound is a hydrophilic, PEG-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] It features two key reactive functional groups:
-
A terminal alkyne (propargyl group): This group participates in the copper-catalyzed click reaction with an azide-containing molecule to form a stable triazole linkage.[1][3]
-
A terminal carboxylic acid: This group can be used for subsequent conjugation, typically with primary amines, using standard carbodiimide (B86325) chemistry (e.g., EDC, DCC) to form a stable amide bond.[3] The PEG4 (polyethylene glycol) spacers and the sulfone group enhance the molecule's water solubility and provide a defined length for linking biomolecules.[3]
Q2: What are the recommended starting conditions for a click reaction with this molecule?
For a standard aqueous reaction, the following starting conditions are recommended. The reaction should be performed in a buffer (e.g., phosphate (B84403) buffer) at a pH between 6.5 and 8. The key components are the copper source (CuSO₄), a reducing agent (sodium ascorbate) to maintain copper in the active Cu(I) state, and a stabilizing ligand.
-
Reactants: 1.0 - 1.2 equivalents of the azide (B81097) partner relative to the this compound.
-
Catalyst System:
-
Copper Source: Copper(II) Sulfate (CuSO₄)
-
Reducing Agent: Sodium Ascorbate (B8700270) (NaAsc)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended for aqueous reactions due to its water solubility and ability to stabilize the Cu(I) catalyst.[4][5][6]
-
Q3: How does the terminal carboxylic acid group affect the CuAAC reaction?
The terminal carboxylic acid is a key consideration. While the CuAAC reaction is robust, the carboxylate anion could potentially chelate the copper catalyst, which may either inhibit or, in some cases, promote the reaction.[7][8]
-
Potential Inhibition: Strong chelation can sequester the copper, making it catalytically unavailable.
-
Potential Promotion: Some studies have shown that carboxylic acids can accelerate key steps in the catalytic cycle.[7][8] It is crucial to control the pH. At neutral to slightly basic pH (7-8), the carboxylic acid will be deprotonated, increasing its potential to interact with the copper ion. If issues arise, adjusting the pH or screening different ligands may be necessary.
Q4: What is the optimal order for adding the reagents?
The order of addition is critical to prevent catalyst precipitation and ensure high efficiency.[6] The recommended order is:
-
Prepare a solution of your this compound and the azide partner in the chosen reaction buffer.
-
In a separate tube, pre-mix the CuSO₄ solution with the THPTA ligand solution. Allow them to incubate for a few minutes to form the copper-ligand complex.[6][9]
-
Add the pre-mixed catalyst solution to the azide/alkyne mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.[6][10]
Adding the ascorbate last ensures that the Cu(II) is reduced to the active Cu(I) state only after it has been complexed by the stabilizing ligand, which prevents the formation of insoluble copper species and protects the catalyst from oxidation.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in CuAAC reactions.
Optimization Parameters at a Glance
For efficient optimization, key reaction parameters can be varied. The following table provides recommended starting points and ranges for screening.
| Parameter | Starting Concentration | Optimization Range | Rationale & Key Considerations |
| Propargyl-PEG-acid | 1.0 eq (e.g., 1 mM) | 0.1 - 10 mM | Concentration is application-dependent. The PEG linkers enhance solubility. |
| Azide Partner | 1.2 eq | 1.1 - 3.0 eq | A slight excess of one partner can drive the reaction to completion. |
| CuSO₄ | 100 µM (0.1 eq) | 50 µM - 1 mM (0.05 - 1.0 eq) | Higher catalyst loading can increase rate but may require more rigorous post-reaction removal. |
| Ligand (THPTA) | 500 µM (0.5 eq) | 250 µM - 5 mM | A ligand-to-copper ratio of 2:1 to 5:1 is common to protect the catalyst and biomolecules.[9][11] |
| Sodium Ascorbate | 2.5 mM (2.5 eq) | 1 - 10 mM (2 - 10 eq) | A 5- to 10-fold excess over copper is often used to counteract dissolved oxygen.[12] Use freshly prepared solution. |
| pH | 7.4 | 6.5 - 8.5 | Avoid amine-containing buffers (e.g., Tris) which can chelate copper. Phosphate or HEPES buffers are suitable.[12] |
| Temperature | Room Temp. (20-25°C) | 4 - 40°C | Reactions are typically fast at room temperature. Lower temperatures can be used for sensitive biomolecules.[12] |
| Solvent | Aqueous Buffer | Buffer with co-solvents | DMSO, DMF, or tBuOH can be used as co-solvents (5-20%) to aid solubility of hydrophobic partners. |
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Copper Catalyst The Cu(I) catalytic species is readily oxidized to inactive Cu(II) by dissolved oxygen.[9]
-
Solution:
-
Degas Solvents: Before use, thoroughly degas all buffers and solvent systems by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.[6]
-
Use Fresh Reducing Agent: Prepare the sodium ascorbate solution immediately before use. Old solutions can be ineffective due to oxidation.[13]
-
Ensure Ligand Presence: Use a stabilizing ligand like THPTA, especially in aqueous media. A 5:1 ligand-to-copper ratio is recommended to protect the catalyst and any sensitive substrates from oxidation.[10][11]
-
Possible Cause 2: Interference from Buffer or Substrate Components in the reaction mixture can chelate or "poison" the copper catalyst.
-
Solution:
-
Avoid Incompatible Buffers: Do not use buffers containing strong chelators (EDTA) or coordinating amines (Tris, glycine).[12][13] Thiols (DTT, BME) also strongly bind copper and must be avoided.[11]
-
Assess Carboxylic Acid Interaction: The terminal carboxylic acid on your linker may be interfering. Try adjusting the pH to the lower end of the recommended range (e.g., pH 6.5-7.0) to reduce carboxylate formation.
-
Consider Sacrificial Additives: If working with thiol-containing proteins, using excess copper or adding sacrificial metals like Zn(II) or Ni(II) can sometimes occupy the thiols, leaving Cu(I) free to catalyze the reaction.[11]
-
Possible Cause 3: Steric Hindrance The PEG chains or the bulk of the azide-containing partner may slow the reaction rate due to steric hindrance.[14][15]
-
Solution:
-
Increase Reaction Time: Allow the reaction to proceed longer (e.g., 4-12 hours or overnight at 4°C).
-
Increase Temperature: Gently warm the reaction to 30-37°C to increase the reaction rate, provided your substrates are stable at this temperature.[15]
-
Increase Reagent Concentration: If possible, increasing the concentration of the reactants can help overcome unfavorable kinetics.
-
Problem 2: Appearance of Side Products
Possible Cause: Oxidative Alkyne Homocoupling (Glaser Coupling) In the presence of oxygen and insufficient Cu(I) stabilization, terminal alkynes can undergo oxidative homocoupling to form a diyne byproduct.[16]
-
Solution:
-
Maintain Anaerobic Conditions: Ensure all solutions are properly degassed and, if possible, run the reaction under an inert atmosphere (e.g., a nitrogen-filled balloon).
-
Optimize Catalyst System: A sufficient excess of both the reducing agent (sodium ascorbate) and the stabilizing ligand (THPTA) is crucial to keep the copper in the +1 oxidation state and prevent side reactions.[6]
-
Problem 3: Reaction Mixture Becomes Cloudy or Precipitates
Possible Cause: Catalyst or Reagent Precipitation This can occur if the catalyst is not properly complexed or if a reactant has poor solubility.
-
Solution:
-
Strictly Follow Order of Addition: Always pre-mix CuSO₄ and the THPTA ligand before adding them to the main reaction mixture.[6] Adding ascorbate before the ligand can cause Cu(I) to precipitate.
-
Improve Solubility: While the PEG linkers on the title compound aid water solubility, the azide partner may be hydrophobic. Add a water-miscible organic co-solvent like DMSO or DMF (up to 20% v/v) to the buffer to maintain solubility.
-
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation
This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule in an aqueous buffer.
1. Preparation of Stock Solutions:
-
This compound: 10 mM in DMSO or deionized water.
-
Azide Partner: 10 mM in DMSO or deionized water.
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[4]
-
Ligand (THPTA): 100 mM in deionized water.[4]
-
Sodium Ascorbate (NaAsc): 100 mM in deionized water (prepare fresh immediately before use).
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4, degassed.
2. Reaction Assembly: This example is for a 200 µL final reaction volume with 1 mM alkyne.
-
In a 1.5 mL microcentrifuge tube, add the following:
-
20 µL of 10 mM this compound stock (Final: 1 mM).
-
24 µL of 10 mM Azide Partner stock (Final: 1.2 mM).
-
145 µL of degassed Reaction Buffer.
-
-
In a separate tube, prepare the catalyst solution:
-
1 µL of 20 mM CuSO₄ stock.
-
5 µL of 100 mM THPTA stock.
-
Vortex briefly and let stand for 2 minutes.
-
-
Add the 6 µL of catalyst solution to the tube from Step 1. Vortex briefly.
-
Initiate the reaction by adding 5 µL of freshly prepared 100 mM NaAsc stock (Final: 2.5 mM).
-
Vortex gently to mix. Protect the reaction from light if using fluorescent molecules.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor progress by LC-MS or HPLC.
-
Once complete, the product can be purified by HPLC, dialysis, or other appropriate methods to remove the catalyst and excess reagents.
Protocol 2: Small-Scale Screening for Optimization
To find the optimal conditions for a challenging conjugation, set up parallel reactions varying one parameter at a time.
-
Create a master mix of the alkyne, azide, and buffer.
-
Aliquot the master mix into several tubes.
-
To each tube, add a different concentration of CuSO₄/THPTA or adjust the pH.
-
Initiate all reactions with sodium ascorbate.
-
Incubate for a set time (e.g., 1 hour) and quench the reactions.
-
Analyze the yield in each reaction by LC-MS to determine the best-performing condition.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the CuAAC reaction.
Caption: A troubleshooting flowchart for optimizing CuAAC reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
PROTAC Linker Design and Synthesis Technical Support Center
Welcome to the . This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your PROTAC development experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC molecule?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule composed of two ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker's primary role is to bridge these two ligands, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[2][3] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[2] The linker is not just a passive spacer; its length, composition, and attachment points are critical for the PROTAC's overall success, influencing ternary complex formation, biological activity, and pharmacokinetic properties.[1][2]
Q2: How does linker design impact the activity of PROTACs?
Linker design significantly influences PROTAC activity. Key parameters such as length, flexibility, and chemical composition affect the binding of the PROTAC to the target protein and the E3 ligase.[] An optimal linker design is crucial for the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[3]
Q3: What are the most common types of linkers used in PROTAC design?
The most commonly used linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[2][3][5] These are popular due to their synthetic accessibility and the ease with which their length can be modified.[1][2] Rigid linkers, which may include structures like piperazine, triazole rings, or aromatic groups, are also employed to improve conformational stability.[3][5][6]
Q4: How can the stability of a PROTAC linker be improved?
Linker stability can be enhanced by selecting appropriate chemical bonds and functional groups, as well as by optimizing the linker's overall structure.[] For instance, incorporating cyclic moieties or replacing metabolically susceptible groups can improve metabolic stability.[7] The site of linker attachment to the ligands can also impact metabolic degradation.[7]
Q5: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[8] This occurs because high concentrations of the PROTAC can lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[8] A well-designed linker that promotes positive cooperativity in the ternary complex can help mitigate this effect.[8]
Troubleshooting Guides
Problem 1: Low or no target protein degradation despite good binary binding.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to non-productive ternary complex formation.[3][8][9] | Synthesize a library of PROTACs with varying linker lengths. Systematically increase or decrease the number of atoms (e.g., PEG or alkyl units) in the linker to identify the optimal length.[3] |
| Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[8] | Modify linker composition and rigidity. Introduce rigid elements (e.g., piperazine, triazole) or more flexible units to alter the conformational dynamics of the ternary complex.[3] Change the linker attachment points on the POI ligand or E3 ligase ligand. |
| Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its target.[][8] | Adjust the hydrophilic/hydrophobic balance of the linker. Incorporate polar groups like PEG to improve solubility or more lipophilic groups to enhance permeability.[][5] |
Problem 2: Poor solubility or cell permeability of the PROTAC.
| Possible Cause | Troubleshooting Steps |
| High Lipophilicity or Hydrophilicity of the Linker: The linker's chemical composition can significantly impact the overall physicochemical properties of the PROTAC. | Modify the linker to balance its properties. For hydrophobic linkers, introduce polar functional groups like ethers or amides.[2][9] For hydrophilic linkers, incorporate alkyl chains or other nonpolar moieties.[5] |
| High Molecular Weight: PROTACs are often large molecules that violate traditional drug-like guidelines (e.g., Lipinski's Rule of Five).[2][] | Optimize the linker for minimal size while maintaining activity. Explore shorter linker options if tolerated for ternary complex formation. |
Problem 3: Low synthetic yield or difficulty in linker synthesis.
| Possible Cause | Troubleshooting Steps |
| Complex Synthetic Route: Multi-step syntheses can lead to low overall yields. | Optimize the synthetic strategy. Employ convergent synthesis approaches where the linker is synthesized separately and then coupled to the ligands in the final steps.[1] |
| Inefficient Coupling Reactions: The reactions used to attach the linker to the ligands may be low-yielding. | Utilize efficient and reliable coupling chemistries. "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are often used for their high efficiency and reliability in PROTAC synthesis.[1] |
| Purification Challenges: The final PROTAC product may be difficult to purify from starting materials and byproducts. | Optimize purification methods. Techniques like preparative HPLC are often necessary to achieve high purity.[11] |
Key Experimental Protocols
Western Blotting for Target Protein Degradation
-
Objective: To quantify the reduction in the level of the target protein after treatment with a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.
-
Ternary Complex Formation Assays (e.g., SPR)
-
Objective: To measure the formation and stability of the ternary complex.
-
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[3]
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binding affinity to the immobilized protein.[3]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[3] An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex. This can be used to determine the cooperativity of the system.[3]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
Addressing stability issues with Propargyl-PEG4-Sulfone-PEG4-acid linkers
Welcome to the technical support center for Propargyl-PEG4-Sulfone-PEG4-acid linkers. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound linker is showing signs of degradation. What are the most likely causes?
A1: Degradation of this linker, though generally stable, can be attributed to several factors. The primary suspects are harsh pH conditions, elevated temperatures, and improper storage. The sulfone group, while robust, can be susceptible to degradation under strongly basic conditions, and the PEG chains can be prone to oxidation over time if not stored correctly. It is also crucial to ensure that all solvents and reagents used in your experiments are of high purity and free from contaminants that could catalyze degradation.
Q2: I'm having trouble with the "click chemistry" reaction involving the propargyl group. What could be going wrong?
A2: Issues with copper-catalyzed azide-alkyne cycloaddition (CuAAC) are common. Here are a few troubleshooting steps:
-
Copper Catalyst: Ensure your copper(I) source is fresh or properly generated in situ. Copper(I) is prone to oxidation to copper(II), which is inactive in this reaction. The use of a reducing agent like sodium ascorbate (B8700270) is critical.
-
Ligands: A ligand, such as TBTA, is often used to stabilize the copper(I) catalyst and improve reaction efficiency.
-
Solvent: The choice of solvent can impact the reaction. A mixture of water and an organic solvent like DMSO or t-butanol is often effective.
-
Purity of Reagents: Ensure your azide-containing molecule is pure and that your linker has not degraded.
Q3: The conjugation of the carboxylic acid terminus of the linker to an amine-containing molecule is inefficient. How can I improve the yield?
A3: Inefficient amide bond formation can be due to several factors:
-
Activating Agents: Ensure you are using fresh and appropriate activating agents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU.
-
pH: The pH of the reaction is critical. The reaction should be carried out at a pH between 4.5 and 7.5. The amine must be in its deprotonated, nucleophilic state.
-
Stoichiometry: Optimize the molar ratio of the linker, activating agents, and your amine-containing molecule.
-
Moisture: The reaction should be carried out under anhydrous conditions, as moisture can hydrolyze the activated ester intermediate.[1]
Q4: What are the recommended storage and handling conditions for the this compound linker?
A4: To ensure the stability of the linker, it should be stored at -20°C in a dry, dark environment.[1][2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation. For preparing stock solutions, use anhydrous solvents like DMSO or DMF.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues with this compound linkers.
Issue 1: Unexpected Cleavage or Degradation of the Linker
| Symptom | Potential Cause | Suggested Solution |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Hydrolysis of the Sulfone Group: Exposure to high pH (basic) conditions or elevated temperatures.[4] | Maintain a neutral or slightly acidic pH during your experiments. Avoid prolonged exposure to temperatures above 37°C. Perform a pH and temperature stability study to determine the linker's limits in your specific buffer system. |
| Loss of signal corresponding to the intact linker-conjugate. | Oxidative Damage to PEG Chains: Presence of oxidizing agents or exposure to air and light over extended periods. | Degas all buffers and use solvents that have been purged with an inert gas. Store the linker and its conjugates protected from light. Consider adding a small amount of an antioxidant if compatible with your experimental setup. |
| Inconsistent results between experimental batches. | Improper Storage and Handling: Degradation due to moisture or repeated freeze-thaw cycles. | Aliquot the linker into smaller, single-use vials to avoid multiple freeze-thaw cycles. Ensure proper storage at -20°C under an inert atmosphere.[1][2][3] |
Issue 2: Poor Performance in Bioconjugation Reactions
| Symptom | Potential Cause | Suggested Solution |
| Low yield in "click chemistry" reaction. | Inefficient Copper Catalysis: Oxidation of Cu(I) to Cu(II), insufficient ligand, or catalyst poisoning. | Use freshly prepared copper solutions and a reducing agent (e.g., sodium ascorbate). Optimize the concentration of the copper-stabilizing ligand. Ensure all glassware is thoroughly cleaned to remove any potential catalyst inhibitors. |
| Incomplete reaction of the carboxylic acid. | Suboptimal Amide Coupling Conditions: Incorrect pH, inactive coupling reagents, or presence of moisture. | Carefully control the pH of the reaction mixture. Use fresh, high-quality EDC/NHS or other coupling reagents. Perform the reaction in anhydrous solvents.[1] |
| Formation of side products. | Cross-reactivity of Functional Groups: The propargyl or acid group may react with other functional groups on your biomolecule under certain conditions. | Use appropriate protecting groups if your biomolecule has other reactive moieties. Optimize the reaction conditions (pH, temperature, stoichiometry) to favor the desired reaction. |
Experimental Protocols
Protocol 1: Assessing Linker Stability by HPLC
Objective: To determine the stability of the this compound linker under various pH and temperature conditions.
Materials:
-
This compound linker
-
Phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 8.4
-
Incubators or water baths set to 4°C, 25°C, and 37°C
-
HPLC system with a C18 column and a UV or CAD detector
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Methodology:
-
Prepare stock solutions of the linker in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
-
Aliquot the solutions into separate vials for each time point and temperature.
-
Incubate the vials at the specified temperatures.
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition and quench any potential reaction by freezing at -80°C.
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the peak corresponding to the intact linker. A decrease in the peak area over time indicates degradation.
Protocol 2: Monitoring Conjugation Efficiency by LC-MS
Objective: To assess the efficiency of the "click chemistry" or amide coupling reaction and identify any side products.
Materials:
-
This compound linker
-
Your azide- or amine-containing molecule
-
Appropriate catalysts and reagents for the chosen conjugation chemistry
-
LC-MS system
Methodology:
-
Perform the conjugation reaction according to your established protocol.
-
Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 4, and 24 hours).
-
Immediately dilute the aliquots in a suitable quenching buffer or solvent to stop the reaction.
-
Analyze the samples by LC-MS.
-
Monitor the disappearance of the starting materials (linker and your molecule) and the appearance of the desired conjugate.
-
Use the mass spectrometer to identify the masses of all major peaks to confirm the identity of the product and any potential side products.
Visualizations
References
Technical Support Center: Purification of Propargyl-PEG4-Sulfone-PEG4-acid Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Propargyl-PEG4-Sulfone-PEG4-acid conjugates. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general structure and what are the key features of this compound that influence purification?
A1: this compound is a heterobifunctional linker. Its structure contains three key regions that dictate its behavior during purification:
-
Propargyl group: A terminal alkyne group that is relatively non-polar and can participate in "click chemistry" reactions.
-
Two PEG4 linkers: Poly(ethylene glycol) chains that are hydrophilic and increase the overall water solubility of the molecule.
-
Sulfone group: A central, polar, and stable linkage.
-
Carboxylic acid: A terminal acidic group that will be ionized (negatively charged) at neutral or basic pH.
The presence of both hydrophobic (propargyl) and hydrophilic (PEG, sulfone, carboxylic acid) regions makes this an amphiphilic molecule. The terminal carboxylic acid allows for purification strategies based on charge, such as anion-exchange chromatography.
Q2: What are the most common methods for purifying this compound conjugates?
A2: The most effective purification methods for this type of conjugate are based on chromatography. The choice of method depends on the scale of the purification and the nature of the impurities. The primary techniques are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is well-suited for removing non-polar and less polar impurities.
-
Anion-Exchange Chromatography (AEC): This method separates molecules based on their net negative charge. Due to the terminal carboxylic acid, this technique is effective at separating the desired product from neutral or positively charged impurities.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is useful for removing small molecule reagents or catalysts from the final conjugate product.
Q3: What are the likely impurities I might encounter during the purification of my this compound conjugate?
A3: Impurities can arise from the synthesis of the linker itself or from the conjugation reaction. Common impurities include:
-
Unreacted starting materials: Propargyl-PEG4-OH, sulfone-PEG4-acid, or other precursors.
-
Side products from the synthesis: Dimerized or oligomerized linkers.
-
Reagents from the conjugation step: Excess coupling agents (like EDC, DCC), catalysts, or quenching agents.
-
Degradation products: PEGs can be susceptible to oxidation, which may introduce aldehyde or formate (B1220265) impurities.
Q4: How can I detect my this compound conjugate during chromatography?
A4: The this compound linker itself lacks a strong UV chromophore. Detection can be challenging. Here are some common detection methods:
-
UV-Vis Spectroscopy: If the conjugate is attached to a molecule with a UV-active chromophore (e.g., a protein, peptide, or dye), detection at the appropriate wavelength (e.g., 280 nm for proteins) is straightforward.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the optical properties of the analyte and are well-suited for detecting PEG-containing molecules.
-
Mass Spectrometry (MS): Provides both detection and mass confirmation of the conjugate.
-
Refractive Index (RI) Detector: Can be used for detection, but it is generally less sensitive and not compatible with gradient elution.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC)
| Problem | Potential Cause | Suggested Solution |
| No or Low Product Recovery | Precipitation on column: The conjugate may not be soluble in the initial mobile phase conditions. | Ensure the sample is fully dissolved in the mobile phase before injection. You may need to start with a higher percentage of organic solvent in your gradient. |
| Strong retention on the column: The conjugate is too hydrophobic for the chosen conditions. | Use a less retentive column (e.g., C8 or C4 instead of C18). Increase the organic solvent strength in the mobile phase or use a steeper gradient. | |
| Broad or Tailing Peaks | Secondary interactions with silica (B1680970): The free silanol (B1196071) groups on the silica backbone of the column can interact with the conjugate. | Use an end-capped column. Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase to suppress silanol interactions. |
| Slow mass transfer: The PEG chain can lead to slow diffusion. | Increase the column temperature (e.g., to 40-60 °C) to improve mass transfer and reduce viscosity. Decrease the flow rate. | |
| Ghost Peaks | Contaminated mobile phase or system: Impurities in the solvents or carryover from previous injections. | Use high-purity HPLC-grade solvents. Run a blank gradient to identify ghost peaks. Flush the system and column thoroughly. |
| Poor Separation of Impurities | Inappropriate mobile phase or gradient: The selectivity of the method is not sufficient. | Optimize the gradient slope and duration. Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a different stationary phase. |
Anion-Exchange Chromatography (AEC)
| Problem | Potential Cause | Suggested Solution |
| Product Does Not Bind to the Column | Incorrect buffer pH: The pH of the buffer is below the pKa of the carboxylic acid, so the conjugate is not negatively charged. | Use a buffer with a pH at least 1-2 units above the pKa of the carboxylic acid (typically pKa is ~4-5). A starting pH of 6-7 is often a good choice. |
| High salt concentration in the sample: The salt in the sample is preventing the conjugate from binding to the resin. | Desalt the sample before loading it onto the column using dialysis or a desalting column. | |
| Product Elutes Too Early or Too Late | Inappropriate salt gradient: The salt concentration is either too high initially or does not reach a high enough concentration to elute the product. | Adjust the starting and ending salt concentrations of the gradient. A linear gradient from 0 to 1 M NaCl is a common starting point. |
| Low Recovery | Strong binding to the resin: The conjugate binds too tightly to be eluted under the current conditions. | Increase the final salt concentration in the elution buffer. Consider changing the pH to reduce the charge of the conjugate. |
| Precipitation on the column: The conjugate is not soluble in the elution buffer. | Add a small amount of organic solvent (e.g., 10-20% acetonitrile) to the buffers to improve solubility. |
Quantitative Data Summary
The following table provides typical starting conditions for the purification of acidic PEG linkers. These are general guidelines and may require optimization for your specific conjugate.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Anion-Exchange Chromatography (AEC) |
| Column Type | C18 or C8, 5 µm particle size | Quaternary ammonium (B1175870) (Q) or Diethylaminoethyl (DEAE) |
| Mobile Phase A | 0.1% TFA in Water | 20 mM Tris-HCl, pH 8.0 |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 |
| Gradient | 5-95% B over 30 minutes | 0-100% B over 30 minutes |
| Flow Rate | 1 mL/min (for 4.6 mm ID column) | 1 mL/min (for analytical scale) |
| Temperature | 25-60 °C | Ambient |
| Typical Purity | >95% | >90% |
| Typical Recovery | 70-95% | 80-98% |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general method for the purification of a this compound conjugate.
1. Materials:
-
Crude this compound conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
2. Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Prepare the Sample:
-
Dissolve the crude conjugate in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Equilibrate the Column:
-
Wash the column with 100% Mobile Phase B for 5 column volumes.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes or until the baseline is stable.
-
-
Inject the Sample and Run the Gradient:
-
Inject the filtered sample onto the column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes to elute any strongly bound components.
-
Return to the initial conditions and re-equilibrate.
-
-
Collect and Analyze Fractions:
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical HPLC-MS.
-
-
Product Recovery:
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Protocol 2: Anion-Exchange Chromatography (AEC) Purification
This protocol is suitable for purifying the acidic this compound conjugate from neutral or positively charged impurities.
1. Materials:
-
Crude this compound conjugate
-
Tris-HCl
-
Sodium chloride (NaCl)
-
Deionized water
-
Strong anion-exchange column (e.g., a Q-resin)
-
Chromatography system
2. Procedure:
-
Prepare Buffers:
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Filter both buffers through a 0.22 µm filter.
-
-
Prepare the Sample:
-
Dissolve the crude conjugate in the Binding Buffer. If the sample contains salt, it must be desalted into the Binding Buffer.
-
-
Equilibrate the Column:
-
Wash the column with 5-10 column volumes of Elution Buffer.
-
Equilibrate the column with 10-15 column volumes of Binding Buffer or until the conductivity and pH of the eluate match the Binding Buffer.
-
-
Load the Sample and Wash:
-
Load the prepared sample onto the column.
-
Wash the column with Binding Buffer until the baseline returns to zero to remove any unbound impurities.
-
-
Elute the Product:
-
Elute the bound conjugate using a linear gradient from 0% to 100% Elution Buffer over 20-30 column volumes.
-
-
Collect and Analyze Fractions:
-
Collect fractions across the elution peak.
-
Analyze the fractions for the presence of the desired product using a suitable analytical method (e.g., RP-HPLC, MS).
-
-
Product Recovery:
-
Pool the fractions containing the pure product.
-
Desalt the pooled fractions using dialysis or a desalting column.
-
Lyophilize to obtain the purified product.
-
Mandatory Visualizations
Potential side reactions of the propargyl group in bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential side reactions involving the propargyl group during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of the propargyl group in bioconjugation?
The propargyl group is highly valued for its role in "click chemistry," but its alkyne functionality is not entirely inert in complex biological environments. The primary side reactions include:
-
Reaction with Thiols: The most significant side reaction is the thiol-yne addition, where the thiol groups of cysteine residues react with the alkyne. This can occur in both copper-catalyzed and strain-promoted reactions, leading to non-specific labeling.[1][2] In some cases, a tandem thiol-yne/thiol-ene reaction can result in a double adduct.[2]
-
Copper-Catalyzed Homodimerization: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), terminal alkynes can undergo oxidative homodimerization (Glaser-Hay coupling) in the presence of oxygen and a copper catalyst, forming a conjugated diyne.[3][4] This depletes the alkyne-modified biomolecule and complicates purification.
-
Reaction with Other Nucleophiles: While less common than thiol addition, propargyl groups can potentially react with other biological nucleophiles. Propargyl alcohols, for instance, can be converted into reactive carbocation intermediates under acidic conditions, which can then be attacked by various nucleophiles.[5][6]
-
Instability of Propargyl Esters: Propargyl esters, particularly those of certain amino acids like glycine, can exhibit unexpected reactivity, acting as activated esters and undergoing amidation with primary amines even without a catalyst.[7]
Q2: How does the propargyl group react with the thiol group of cysteine residues?
The propargyl group can act as a latent electrophile, forming a covalent adduct with the catalytic cysteine thiol of certain enzymes.[8] This reactivity is exploited in the design of some activity-based probes. However, in general bioconjugation, this is an undesirable side reaction. The mechanism is a nucleophilic attack of the thiol(ate) on the alkyne.[9] For strained cyclooctynes used in SPAAC, this thiol-yne addition is responsible for most of the azide-independent labeling of polypeptides.[1][2]
Q3: What are the specific side reactions associated with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
While CuAAC is highly efficient, the use of a copper catalyst introduces specific challenges:
-
Oxidative Damage to Biomolecules: The combination of a Cu(II) source and a reducing agent like sodium ascorbate (B8700270) can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive amino acid residues (e.g., methionine, cysteine, tryptophan) and potential protein aggregation.[10]
-
Alkyne Homodimerization (Glaser Coupling): As mentioned in Q1, the Cu(I) catalyst, especially in the presence of oxygen, can promote the oxidative coupling of two terminal alkyne molecules, leading to unwanted homodimers.[3][4] The use of copper-stabilizing ligands can help mitigate this.[11]
-
Catalyst Toxicity: Copper ions can be toxic to living cells, limiting the application of CuAAC in live-cell imaging experiments where long-term viability is a concern.[11]
Q4: What are the azide-independent side reactions in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
SPAAC avoids the use of a copper catalyst, thereby circumventing issues of metal toxicity and ROS generation.[12][] However, the high reactivity of strained alkynes can lead to other side reactions:
-
Thiol-Alkyne Addition: This is the most prominent side reaction for strained cyclooctynes like DIBO, DIBAC, and BCN.[1] The reaction with free cysteine thiols in proteins is a major source of background labeling in complex biological systems.[1][2]
-
Stability of Reagents: Some highly reactive cyclooctynes can be unstable and prone to decomposition, which can affect conjugation efficiency.[14] The choice of cyclooctyne (B158145) is a trade-off between reactivity and stability.
Troubleshooting Guides
Problem: Low yield or no desired product in my CuAAC reaction.
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The active catalyst is Cu(I), which readily oxidizes to inactive Cu(II). Ensure you are using a reducing agent like sodium ascorbate and a Cu(I)-stabilizing ligand such as THPTA or TBTA.[15] Prepare the catalyst solution just before use. |
| Alkyne Homodimerization | You may be forming homodimers instead of the desired conjugate. This is often visible as a byproduct in analysis. Minimize oxygen in the reaction by degassing solvents. Increase the concentration of the azide (B81097) component relative to the alkyne. Using a ligand is highly recommended.[4] |
| Degradation of Biomolecule | The copper catalyst and/or reducing agent may be damaging your biomolecule.[10] Use a water-soluble, biocompatible ligand like THPTA to chelate the copper and reduce its toxicity.[15] Minimize reaction time and catalyst concentration. |
| Reagent Concentration/Purity | Verify the concentration and purity of your alkyne- and azide-modified biomolecules. Ensure the sodium ascorbate solution is fresh, as it can degrade over time. |
Problem: I observe non-specific labeling or unexpected adducts in my SPAAC experiment.
| Possible Cause | Recommended Solution |
| Thiol-Yne Side Reaction | Free thiols (e.g., from cysteine residues) are reacting directly with your strained alkyne. This is the most common cause of azide-independent labeling.[1][2] |
| Mitigation: Pre-treat your protein sample with a thiol-alkylating agent like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) to block the free thiols before adding the strained alkyne.[1][2] This significantly improves the specificity of SPAAC. | |
| Reagent Instability | The strained alkyne may be degrading during the experiment or storage. Store reagents as recommended by the manufacturer, typically protected from light and moisture at low temperatures. |
| Steric Hindrance | The reactive sites on your biomolecules may be sterically inaccessible, leading to low yields of the desired conjugate and making side reactions more apparent.[16] Consider using a linker with a different length or structure. |
Experimental Protocols
Protocol 1: General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation
This protocol is a general guideline for conjugating an alkyne-modified protein to an azide-containing small molecule. Optimization of concentrations, buffer, and reaction time may be necessary.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide-containing molecule (e.g., azide-fluorophore) dissolved in DMSO
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)
-
Sodium Ascorbate (NaAsc) stock solution (e.g., 500 mM in water, prepare fresh )
-
DMSO (for dissolving azide-molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to achieve the desired final concentration (e.g., 100 µM).
-
Add the azide-containing molecule from its DMSO stock to the reaction mixture. A typical final concentration is 5-10 equivalents relative to the protein (e.g., 0.5-1 mM). Ensure the final DMSO concentration is low (<5%) to avoid protein denaturation.
-
Prepare the catalyst premix in a separate tube. First, mix the CuSO₄ stock solution with the THPTA ligand stock solution.[10] A 1:5 molar ratio of Cu:ligand is common to ensure the copper is fully chelated.[10] For a final reaction concentration of 1 mM Cu, you would mix appropriate volumes to get 1 mM CuSO₄ and 5 mM THPTA in the final reaction volume.
-
Add the catalyst premix to the protein/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10] A final concentration of 5-10 mM is typical.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be gently mixed during this time.
-
Quench the reaction if necessary (e.g., by adding EDTA to chelate the copper) and proceed with purification of the conjugate (e.g., via size-exclusion chromatography or dialysis) to remove excess reagents.
Protocol 2: Mitigating Thiol-Yne Side Reactions in SPAAC by Thiol Alkylation
This protocol describes the pre-treatment of a protein sample with iodoacetamide (IAM) to block free cysteine residues before performing a SPAAC reaction.[1][2]
Materials:
-
Protein sample containing free thiols in a suitable buffer (e.g., cell lysate in PBS)
-
Iodoacetamide (IAM) stock solution (e.g., 100 mM in reaction buffer, prepare fresh and protect from light )
-
Strained alkyne reagent (e.g., DBCO-fluorophore)
-
Azide-modified target molecule
Methodology:
-
To your protein sample (e.g., 1 mg/mL cell lysate), add the freshly prepared IAM stock solution to a final concentration of 1-5 mM.[2]
-
Incubate the mixture for 30 minutes at room temperature in the dark to allow for complete alkylation of the cysteine thiols.[2]
-
(Optional) Remove excess IAM by buffer exchange or dialysis if it is expected to interfere with downstream applications. For many applications, the reaction can proceed with the quenched IAM present.
-
Proceed with your standard SPAAC protocol by adding the azide-modified biomolecule and the strained alkyne reagent to the IAM-treated sample.
-
Incubate the SPAAC reaction for the required time (typically 1-2 hours at room temperature).
-
Analyze the results (e.g., by SDS-PAGE and fluorescence imaging or Western blot) to confirm specific, azide-dependent labeling and a reduction in background signal compared to a non-IAM-treated control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
Technical Support Center: Controlling Stoichiometry in EDC/NHS Reactions with PEG Linkers
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on effectively controlling stoichiometry in 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions involving polyethylene (B3416737) glycol (PEG) linkers. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for each step of the EDC/NHS reaction?
A1: The EDC/NHS reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl group by EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the NHS-activated molecule with a primary amine on the PEG linker is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[2][3] For a two-step protocol, it is advisable to perform the activation step in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step with the amine-containing PEG.[2][4]
Q2: Which buffers should I use for the reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction.[2]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.[2][5]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for this step.[2] Borate (B1201080) buffer and sodium bicarbonate buffer are also suitable alternatives.[2]
Avoid buffers such as Tris, glycine (B1666218), and acetate , as they contain reactive groups that will interfere with the coupling chemistry.[2][3]
Q3: How should I prepare and store the EDC and NHS reagents?
A3: Both EDC and NHS are moisture-sensitive, and proper handling is crucial to maintain their activity.[2][6]
-
Storage: Store EDC and NHS desiccated at -20°C.[2]
-
Handling: Before opening, always allow the reagent vials to equilibrate to room temperature to prevent moisture condensation.[2][6] After use, promptly reseal the vials and store them under dry conditions. For frequent use, consider preparing single-use aliquots.[2]
-
Solution Preparation: EDC and NHS are prone to hydrolysis in aqueous solutions, so always prepare their solutions immediately before use.[2][3]
Q4: What are the recommended molar ratios of EDC, NHS, and PEG linker?
A4: The optimal molar ratios can vary depending on the specific molecules being conjugated. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. A frequently suggested starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[2] The molar ratio of the PEG linker to the molecule to be modified should be optimized for each specific application to achieve the desired degree of PEGylation.[7]
Q5: How can I stop (quench) the EDC/NHS reaction?
A5: Quenching the reaction is essential to deactivate any remaining reactive NHS esters. Common quenching reagents include:
-
Hydroxylamine: This is an effective quenching agent that hydrolyzes unreacted NHS esters.[4]
-
Primary amine-containing buffers: Buffers like Tris or glycine can be added to quench the reaction.[3] However, be aware that these will modify any remaining activated carboxyl groups.[4]
-
2-Mercaptoethanol: This can be used to quench the EDC activation step in a two-step protocol.[4][5]
Troubleshooting Guides
Low yield and unexpected side products are common challenges in EDC/NHS-mediated PEGylation. The following table outlines potential issues, their causes, and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low PEGylation Yield | Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly.[2][6] | Purchase fresh reagents and store them in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation.[2][6] Prepare solutions immediately before use.[2] |
| Inappropriate Buffer: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in the reaction buffer will compete with the desired reaction.[2][3] | Use non-interfering buffers such as MES for the activation step and PBS or borate buffer for the coupling step.[2] | |
| Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC and the NHS ester are both susceptible to hydrolysis in aqueous solutions.[3][5] | Perform the reaction steps as quickly as possible after adding the reagents. Ensure the pH is within the optimal range for each step to maximize reaction efficiency over hydrolysis. | |
| Suboptimal Molar Ratios: An insufficient excess of EDC, NHS, or PEG linker can lead to incomplete conjugation. | Optimize the molar ratios of EDC, NHS, and the PEG linker. Start with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[2] | |
| Protein Precipitation | Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause protein aggregation. | Ensure the protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. |
| High EDC Concentration: In some instances, a very high concentration of EDC can lead to protein precipitation.[2] | If using a large excess of EDC and observing precipitation, try reducing the concentration. | |
| Undesired Cross-linking | One-pot Reaction with Molecules Containing Both Amines and Carboxyls: If both molecules to be conjugated have both types of functional groups, a one-pot reaction can lead to self-conjugation and polymerization. | Utilize a two-step conjugation protocol. First, activate the carboxyl groups of one molecule with EDC/NHS, then purify to remove excess reagents before adding the second molecule containing the primary amines.[5] |
Experimental Protocols
General Protocol for a Two-Step EDC/NHS PEGylation of a Protein
This protocol is designed to minimize self-polymerization when the protein to be PEGylated also contains carboxyl groups.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-terminated PEG linker
-
Protein to be PEGylated
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein to be modified in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A common starting point is a final concentration of ~2 mM EDC and ~5 mM Sulfo-NHS.[4]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents:
-
Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step also serves to adjust the pH for the subsequent coupling reaction.
-
-
PEGylation Reaction:
-
Immediately add the amine-terminated PEG linker to the activated protein solution. The molar ratio of PEG to protein should be optimized based on the desired degree of PEGylation.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess PEG linker and reaction byproducts using appropriate chromatography techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Protocol for Determining the Degree of PEGylation
Several methods can be used to determine the number of PEG molecules conjugated to a protein.
1. SDS-PAGE Analysis:
-
Principle: PEGylation increases the molecular weight of the protein, which can be visualized as a shift in the band position on an SDS-PAGE gel.
-
Procedure:
-
Run samples of the unmodified protein and the PEGylated protein on an SDS-PAGE gel.
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
The PEGylated protein will appear as a band or a smear at a higher molecular weight than the unmodified protein. The distribution of bands can give a qualitative indication of the heterogeneity of PEGylation.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can separate proteins based on size and hydrophobicity, respectively.[8]
-
Procedure:
-
Inject the purified PEGylated protein sample onto an appropriate HPLC column (e.g., SEC column).
-
The PEGylated protein will elute earlier than the unmodified protein in SEC due to its larger hydrodynamic radius.[9]
-
Quantify the peak areas to determine the relative amounts of unmodified and PEGylated protein.[9]
-
3. Mass Spectrometry (MS):
-
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the protein before and after PEGylation.[8][10]
-
Procedure:
-
Analyze samples of the unmodified and PEGylated protein by a suitable mass spectrometry technique (e.g., MALDI-TOF or ESI-MS).
-
The difference in mass corresponds to the mass of the attached PEG molecules.
-
The degree of PEGylation can be calculated by dividing the total mass increase by the molecular weight of a single PEG linker.[9]
-
Visualizations
Caption: The two-step reaction mechanism of EDC/NHS coupling for PEGylation.
Caption: A logical flowchart for troubleshooting low yield in PEGylation reactions.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Best Practices for Handling and Storing Reactive PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing reactive Polyethylene (B3416737) Glycol (PEG) linkers. Adherence to these guidelines is crucial for ensuring the stability and reactivity of the linkers, leading to successful and reproducible bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing reactive PEG linkers?
A1: To maintain their integrity and reactivity, reactive PEG linkers should be stored under specific conditions. For long-term storage, it is strongly recommended to store them at or below -15°C in a dark, dry environment.[1][2][3] The container should be sealed under an inert gas, such as argon or nitrogen, to prevent exposure to moisture and oxygen.[1][2][3] Storing the linker with a desiccant outside the immediate container can further protect it from moisture.[1]
Q2: How should I handle reactive PEG linkers when taking them out of storage for an experiment?
A2: Before opening the container, it is critical to allow the reactive PEG linker to slowly warm up to room temperature.[1][2] This prevents condensation of atmospheric moisture onto the cold linker, which can lead to hydrolysis and loss of reactivity. After dispensing the required amount, the container should be backfilled with an inert gas, sealed tightly, and returned to the recommended cold storage conditions.[1][2] For highly sensitive linkers, consider aliquoting the reagent into smaller, single-use portions upon first use to minimize repeated freeze-thaw cycles and exposure to the atmosphere.[1]
Q3: What are the specific storage and handling considerations for N-Hydroxysuccinimide (NHS)-ester PEG linkers?
A3: PEG NHS-esters are particularly sensitive to moisture, which causes hydrolysis of the NHS ester group into a non-reactive carboxylic acid, significantly reducing conjugation efficiency.[4][5] Therefore, in addition to the general storage guidelines, it is imperative to keep these linkers in a scrupulously dry environment.[1] It is not recommended to prepare stock solutions of NHS-ester PEG linkers for storage due to their rapid hydrolysis in solution.[4] Always dissolve the required amount immediately before use and discard any unused solution.[4]
Q4: Are there special precautions for handling maleimide-functionalized PEG linkers?
A4: Yes, PEG-maleimides are sensitive to light and should be protected from it at all times to avoid loss of activity.[1] Like other reactive linkers, they should be stored in a dry, cold, and dark environment under an inert atmosphere.[1] While the maleimide (B117702) group is generally more stable than the NHS-ester, it can still undergo slow hydrolysis, especially at pH values above 7.5, which reduces its specificity for thiol groups.
Q5: Can I dissolve reactive PEG linkers in aqueous buffers?
A5: Many reactive PEG linkers, especially those that are not sulfo-NHS esters, have poor solubility in aqueous buffers and should first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][4] This stock solution can then be added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid denaturation of proteins.[1]
Troubleshooting Guides
This section addresses common issues encountered during bioconjugation experiments with reactive PEG linkers.
Issue 1: Low or No Conjugation Efficiency
-
Question: I am not observing any significant PEGylation of my protein. What could be the problem?
-
Answer: There are several potential causes for low or no conjugation efficiency:
-
Inactive Linker: The reactive group on your PEG linker may have been compromised. For NHS esters, this is often due to hydrolysis from exposure to moisture.[4][5] For maleimides, light exposure can lead to degradation.[1] Always follow the recommended storage and handling procedures.
-
Incompatible Buffer: Your reaction buffer may contain components that compete with your target molecule for the reactive linker. For example, buffers containing primary amines (e.g., Tris or glycine) will react with NHS esters and should be avoided.[4] Similarly, buffers with free thiols (e.g., DTT or 2-mercaptoethanol) will compete with your target for maleimide linkers. It is recommended to perform buffer exchange into a suitable buffer like phosphate-buffered saline (PBS) before starting the conjugation.[4]
-
Suboptimal pH: The pH of your reaction buffer is critical for efficient conjugation. NHS ester reactions with primary amines are most efficient at a pH between 7.2 and 8.5.[6] Maleimide reactions with thiols are most specific and efficient at a pH between 6.5 and 7.5.[]
-
Insufficient Molar Excess: The concentration of the PEG linker relative to your target molecule may be too low. For initial experiments, a 10- to 20-fold molar excess of the linker is a common starting point.[1][8]
-
Issue 2: Poor Control Over the Degree of PEGylation
-
Question: My PEGylation reaction is producing a heterogeneous mixture of products with varying numbers of PEG chains attached. How can I achieve more controlled PEGylation?
-
Answer: Controlling the extent of PEGylation is crucial for obtaining a homogenous product. Here are some strategies:
-
Optimize Molar Ratio: Carefully titrate the molar ratio of the PEG linker to your target molecule. A lower molar excess will generally result in a lower degree of PEGylation.
-
Adjust Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., incubating on ice) can slow down the reaction rate, providing more control over the extent of modification.[1][2]
-
Control pH: For NHS ester reactions, performing the reaction at a slightly lower pH (e.g., 7.2-7.5) can temper the reaction rate.
-
Quench the Reaction: To stop the reaction at a specific time point, add a quenching reagent. For NHS ester reactions, a buffer containing a high concentration of a primary amine like Tris or glycine (B1666218) can be used to consume any unreacted linker.[9] For maleimide reactions, a small molecule thiol such as cysteine can be added.
-
Issue 3: Aggregation of the PEGylated Product
-
Question: I am observing precipitation or aggregation of my protein after the PEGylation reaction. What can I do to prevent this?
-
Answer: Aggregation can occur for several reasons, and the hydrophilic nature of PEG linkers can often help mitigate this.[10] However, if you are still experiencing issues:
-
Optimize Protein Concentration: High protein concentrations can sometimes favor intermolecular crosslinking and aggregation. Try performing the reaction at a lower protein concentration.
-
Use Branched or Longer PEG Linkers: Branched or multi-arm PEG linkers can provide a better shielding effect, which can help prevent aggregation.[10] Longer linear PEG chains can also improve solubility.
-
Purification: Immediately after the reaction, purify the PEGylated conjugate from unreacted linker and byproducts using techniques like size-exclusion chromatography (SEC) or dialysis.[1] This can prevent further reactions that might lead to aggregation.
-
Quantitative Data Summary
The stability of reactive PEG linkers is highly dependent on the experimental conditions. The following tables provide quantitative data to guide the design of your PEGylation experiments.
Table 1: Stability of NHS-Ester PEG Linkers in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | See Table 2 |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
| 9.0 | Room Temperature | < 9 minutes |
Note: The half-life of NHS esters can vary depending on the specific linker structure.[6][11][12][13]
Table 2: Hydrolysis Half-lives of Various PEG NHS Esters at pH 8 and 25°C
| PEG NHS Ester Linker Type | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
Data adapted from Laysan Bio, Inc. Aminolysis rates generally parallel these hydrolysis rates.
Table 3: Stability of Maleimide-PEG Conjugates
| Conjugate | Condition | Stability (Remaining Conjugate) |
| Maleimide-PEG | Incubated with 1 mM GSH for 7 days at 37°C | ~70% |
| Mono-sulfone PEG (a more stable alternative) | Incubated with 1 mM GSH for 7 days at 37°C | >95% |
Data suggests that maleimide-PEG conjugates can undergo deconjugation in the presence of competing thiols.[14]
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester PEG Linker
-
Protein Preparation: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[1][4] If the protein is in a buffer containing primary amines, perform buffer exchange.
-
PEG-NHS Ester Preparation: Immediately before use, allow the vial of PEG-NHS ester to equilibrate to room temperature.[1][4] Dissolve the required amount in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).[1][4]
-
Conjugation Reaction: Add the desired molar excess of the PEG-NHS ester stock solution to the protein solution with gentle mixing.[1][4] A 20-fold molar excess is a common starting point.[1] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1][4]
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis or size-exclusion chromatography.[1][4]
-
Storage: Store the purified PEGylated protein under conditions optimal for the native protein.[1]
Protocol 2: General Procedure for Protein PEGylation with a Maleimide-PEG Linker
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS or HEPES, pH 7.0-7.5).[8][15]
-
Reduction of Disulfides (Optional): If the thiol groups are present as disulfide bonds, they must be reduced. Add an excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[8][15] If using DTT, it must be removed before adding the maleimide-PEG, as it contains a free thiol.
-
Maleimide-PEG Preparation: Dissolve the maleimide-PEG linker in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[8][15]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG stock solution to the protein solution with gentle mixing.[8] Flush the reaction vial with an inert gas.[8]
-
Incubation: Protect the reaction from light and incubate at room temperature for 2 hours or at 4°C overnight.[8][15]
-
Purification: Separate the PEGylated protein from unreacted linker and byproducts using size-exclusion chromatography or dialysis.[16]
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein like BSA and a bacteriostatic agent like sodium azide, and storing at -20°C.[16]
Protocol 3: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
-
System Setup: Use an HPLC system equipped with a size-exclusion column suitable for the molecular weight range of your native protein and the expected PEGylated products (e.g., TSKgel G3000SWXL).[17]
-
Mobile Phase: Prepare an appropriate mobile phase, such as 100 mM sodium phosphate (B84403) with 300 mM arginine, pH 6.2, which can help reduce non-specific interactions.[18] The mobile phase should be filtered and degassed.[19]
-
Sample Preparation: Dilute the native protein, the crude PEGylation reaction mixture, and the purified PEGylated protein in the mobile phase to a suitable concentration (e.g., 1-5 mg/mL).
-
Injection and Separation: Inject the samples onto the column and perform an isocratic elution at a constant flow rate (e.g., 0.5 mL/min).[18][19]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[18][19] An in-line refractive index (RI) or evaporative light scattering detector (ELSD) can be used to detect the PEG moiety, which has a poor UV absorbance.[20]
-
Data Analysis: Analyze the resulting chromatograms. Successful PEGylation will result in a shift to a shorter retention time (higher apparent molecular weight) for the PEGylated species compared to the native protein.[17] The degree of PEGylation (mono-, di-, etc.) can often be resolved as separate peaks.[17]
Visualizations
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protocol for Protein PEGylation [jenkemusa.com]
- 4. broadpharm.com [broadpharm.com]
- 5. enovatia.com [enovatia.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. nanocomposix.com [nanocomposix.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. biotium.com [biotium.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. lcms.cz [lcms.cz]
Validation & Comparative
Propargyl-PEG4-Sulfone-PEG4-acid: A Comparative Analysis of a Novel PROTAC Linker
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the novel Propargyl-PEG4-Sulfone-PEG4-acid linker with other commonly used PROTAC linkers, supported by a review of experimental data and detailed methodologies for key assays.
The architecture of a PROTAC is a tripartite system comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them. The linker is not merely a passive spacer but an active modulator of the PROTAC's biological activity. Its length, rigidity, and chemical composition are critical determinants of the stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3]
The Emergence of Functional Linkers: A Move Beyond Passive Spacers
Traditional PROTAC design has heavily relied on polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their lengths can be modulated.[1][4] However, the field is progressively moving towards more sophisticated, functional linkers that can impart advantageous properties to the PROTAC molecule. The this compound linker represents such an advancement, incorporating distinct chemical features to potentially enhance PROTAC performance.
Key Features of this compound:
-
Propargyl Group: The terminal alkyne group facilitates "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient and modular PROTAC synthesis.[5][6]
-
PEG4 Moieties: The two polyethylene glycol (PEG) units, each with four ethylene (B1197577) glycol repeats, are intended to increase the hydrophilicity and solubility of the PROTAC molecule.[1] This can be crucial for improving cell permeability and overall bioavailability.[]
-
Sulfone Group: The central sulfone (SO2) group introduces a rigid and polar element into the linker. This feature may influence the linker's conformation and its interaction with the biological environment, potentially impacting metabolic stability and cell permeability.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[8] While direct comparative data for this compound is emerging, we can infer its potential performance by analyzing the properties of its constituent parts in relation to other common linker types.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Experimental Data (Illustrative) |
| Alkyl Chains | Hydrocarbon chains of varying lengths. | - Synthetically straightforward- High conformational flexibility | - Hydrophobic, can lead to poor solubility- Potential for non-specific binding- Susceptible to metabolism | For a series of androgen receptor (AR) PROTACs, those with alkyl linkers showed variable permeability, with longer chains not necessarily leading to better performance.[9] |
| PEG Linkers | Repeating ethylene glycol units. | - Increased hydrophilicity and solubility[1]- Biocompatible- Tunable length | - Can decrease cell permeability if too long- Potential for increased metabolic lability compared to alkyl chains | In a study of BET degraders, the introduction of a PEG linker improved solubility, but optimal length was crucial for degradation efficacy.[10] A BTK-IAP PROTAC utilizing a Propargyl-PEG4-acid linker demonstrated a DC50 of 200 nM.[11] |
| Rigid Linkers (e.g., containing piperazine, alkynes) | Constrained conformations due to cyclic or unsaturated structures. | - Can pre-organize the PROTAC for optimal ternary complex formation- May improve metabolic stability- Can enhance selectivity | - Synthetically more challenging- Lack of flexibility may hinder ternary complex formation if not optimally designed | A PROTAC with a rigid piperazine-containing linker showed improved pharmacokinetic properties.[] |
| This compound | Combination of flexible PEG units and a rigid, polar sulfone group. | - Potential for balanced solubility and permeability- The sulfone group may enhance metabolic stability- Modular synthesis via click chemistry | - Limited direct comparative data available- Synthesis can be more complex than simple alkyl or PEG linkers | Specific DC50 and Dmax data for PROTACs utilizing this exact linker are not yet widely published in comparative studies. However, the constituent parts suggest a favorable combination of properties. |
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental workflows used for their evaluation, the following diagrams are provided.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifesensors.com [lifesensors.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of the ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety.[1] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained significant attention for their ability to modulate these properties.[1] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the strategic design of next-generation ADCs.
The inclusion of PEG chains, a process known as PEGylation, is a well-established strategy in drug development to enhance the pharmacological properties of therapeutic agents.[2] In the context of ADCs, many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance from circulation.[1][3] Hydrophilic PEG linkers can counteract this hydrophobicity, improving solubility and preventing aggregation, which is particularly crucial for ADCs with high drug-to-antibody ratios (DARs).[2][4] The length of the PEG chain is a key parameter that can be fine-tuned to optimize an ADC's performance.[2]
Comparative Analysis of PEG Linker Lengths on ADC Performance
The selection of an appropriate PEG linker length involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1] Longer PEG chains generally improve an ADC's pharmacokinetic profile by increasing its hydrodynamic radius, which in turn reduces renal clearance and extends plasma half-life.[2][3] This prolonged circulation can lead to greater accumulation of the ADC in tumor tissue.[5][6] However, very long PEG chains may also introduce steric hindrance, potentially impacting the antibody's binding affinity and the ADC's in vitro potency.[7][8]
Impact on Pharmacokinetics and Efficacy
Studies have demonstrated a clear trend where increasing PEG linker length leads to a longer plasma half-life and, in many cases, improved in vivo efficacy.[2][9] For instance, one study showed that ADCs with PEG8 or larger linkers exhibited pharmacokinetic profiles approaching that of the parent antibody.[5] Another study investigating PEGylated glucuronide-MMAE linkers found that a PEG8 side chain was the minimum length required to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not offering a significant further advantage in this specific context.[2]
The improved pharmacokinetics associated with longer PEG linkers often translate to enhanced anti-tumor activity.[6] Research on ADCs with PEG linkers of varying lengths (PEG2, PEG4, PEG8, PEG12, and PEG24) revealed that those with 8, 12, and 24 PEG units provided significantly higher tumor exposures and a more substantial reduction in tumor weight compared to those with 2 and 4 PEG units.[6]
| PEG Linker Length | Key Pharmacokinetic/Efficacy Observations | Reference |
| Short (e.g., PEG2, PEG4) | Suitable for payloads with low steric hindrance and good solubility.[10] May result in faster clearance compared to longer PEG chains.[9] Can lead to better ADC stability by anchoring the payload within the antibody's spatial shield.[11] | [9][10][11] |
| Intermediate (e.g., PEG8) | Often identified as a minimum length to achieve optimal slower clearance.[2][9] Provides a balance of improved pharmacokinetics without significant loss of in vitro potency. | [2][9] |
| Long (e.g., PEG12, PEG24, PEG45) | Effectively addresses solubility and accessibility challenges of bulky or hydrophobic payloads.[10] Significantly enhances hydrophilicity and prolongs plasma half-life.[2][3] May lead to a decrease in in vitro cytotoxicity in some cases.[5] | [2][3][5][10] |
Impact on Stability and Aggregation
A primary function of PEG linkers in ADCs is to mitigate the hydrophobicity of the payload, thereby preventing aggregation and enhancing stability.[4][] The hydrophilic nature of the PEG chain creates a protective hydration shell around the molecule, which reduces non-specific interactions with blood components and decreases the tendency for protein aggregation.[3][13] This is crucial for maintaining the structural integrity and solubility of the ADC during circulation.[3]
While longer PEG chains provide greater hydrophilic protection, some studies suggest that shorter linkers might lead to better overall ADC stability by keeping the payload more closely associated with the antibody.[11] However, the positioning and configuration of the PEG unit are also critical factors. For example, amide-coupled ADCs with two pendant 12-unit PEG chains demonstrated superior performance in terms of stability and slower clearance rates compared to ADCs with a conventional linear 24-unit PEG oligomer.[4][14]
Experimental Methodologies
The following are detailed protocols for key experiments cited in the comparison of ADC stability with varying PEG linker lengths.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]
-
Drug-Linker Preparation: A PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a covalent bond.[1]
-
Purification: The resulting ADC is purified from unreacted linker and payload using methods such as size exclusion chromatography (SEC).[5]
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.
In Vitro Plasma Stability Assay
-
Incubation: The ADC is incubated in plasma from relevant species (e.g., human, mouse, rat) at 37°C over a time course (e.g., up to 144 hours).[15]
-
Sample Collection: Aliquots are taken at various time points and are processed to separate the ADC from plasma proteins, often using affinity capture methods.[16]
-
Analysis: The stability of the ADC is assessed by measuring the amount of intact ADC and any released payload over time. This is typically done using techniques like liquid chromatography-mass spectrometry (LC-MS).[16][17]
In Vivo Pharmacokinetic Studies
-
Animal Model: The ADC is administered intravenously to a relevant animal model (e.g., rats or mice).[9]
-
Blood Sampling: Blood samples are collected at predetermined time points after administration.
-
ADC Quantification: The concentration of the total antibody or the intact ADC in the plasma samples is measured using methods such as ELISA or LC-MS.
-
Data Analysis: The pharmacokinetic parameters, including clearance rate and plasma half-life, are calculated by fitting the concentration-time data to a suitable model.[9]
Tumor Growth Inhibition Studies
-
Xenograft Model: Tumor cells are implanted into immunocompromised mice.
-
Treatment: Once tumors reach a specified size, the mice are treated with the ADC, a vehicle control, or other relevant controls.[1]
-
Tumor Measurement: Tumor volumes are measured at regular intervals throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for the synthesis and purification of an antibody-drug conjugate.
Caption: Experimental workflows for in vitro and in vivo stability assessment of ADCs.
Caption: Relationship between PEG linker length and its impact on key ADC properties.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index.[1] While shorter PEG linkers may in some cases enhance ADC stability, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[1][2] However, a potential trade-off with in vitro potency may exist with very long linkers.[5] The optimal PEG linker length is likely context-dependent, influenced by the specific antibody, payload, and target antigen.[2] Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new ADC to achieve the desired balance between stability, efficacy, and safety.[2][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. purepeg.com [purepeg.com]
- 11. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 13. purepeg.com [purepeg.com]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
A Head-to-Head Showdown: Sulfone vs. Non-Sulfone PEG Linkers for Enhanced Bioconjugation Performance
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutic molecules like antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of sulfone-based PEG linkers against their non-sulfone counterparts, with a primary focus on the widely used maleimide (B117702) chemistry, to inform the selection of optimal bioconjugation strategies.
The stability of the linkage between a payload and a biomolecule is paramount, particularly for therapeutics that circulate in the bloodstream. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. While various non-sulfone linkers, especially those based on maleimide chemistry, have been the workhorse of bioconjugation for years due to their rapid and efficient reactivity with thiols, concerns over the stability of the resulting thioether bond have driven the development of more robust alternatives. Among these, sulfone-based linkers have emerged as a leading contender, offering significantly enhanced stability in physiological conditions.
At a Glance: Key Performance Differences
| Feature | Sulfone PEG Linkers | Non-Sulfone PEG Linkers (e.g., Maleimide) |
| Conjugate Stability in Plasma | High | Moderate to Low |
| Reaction Kinetics | Moderate to Slow | Fast |
| Bond Type | Stable Thioether | Thiosuccinimide ether (prone to retro-Michael addition) |
| Selectivity | High for Thiols | High for Thiols at neutral pH |
Deeper Dive: Comparative Performance Data
Conjugate Stability in Human Plasma
The most significant advantage of sulfone linkers over traditional maleimide linkers is the superior stability of the resulting bioconjugate in plasma. The thiosuccinimide linkage formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction, leading to deconjugation and potential transfer of the payload to other thiol-containing molecules in the blood, such as albumin.[1][2] In contrast, the thioether bond formed by sulfone linkers is significantly more stable.
Table 1: Comparative Stability of Sulfone vs. Maleimide Conjugates in Human Plasma
| Conjugate Type | Incubation Time | Percent Intact Conjugate | Reference |
| Phenyloxadiazole Sulfone Conjugate | 1 month | ~90% | [3] |
| Maleimide Conjugate | 1 month | >50% | [3] |
| Mono-sulfone-PEG Adduct (in presence of 1 mM glutathione) | 7 days | >90% | [4] |
| Maleimide-PEG Conjugate (in presence of 1 mM glutathione) | 7 days | <70% | [4] |
| LC-V205C THIOMAB - Sulfone Conjugate | 72 hours | High | [3][5] |
| LC-V205C THIOMAB - Maleimide Conjugate | 72 hours | ~80% | [3][5] |
| Fc-S396C THIOMAB - Sulfone Conjugate | 72 hours | Significantly more stable than maleimide | [5] |
| Fc-S396C THIOMAB - Maleimide Conjugate | 72 hours | ~20% | [3][5] |
One study reported that the half-life of a phenyloxadiazole sulfone conjugate was double that of the corresponding maleimide conjugate in human plasma.[3]
Reaction Kinetics
While sulfone linkers offer superior stability, maleimide linkers generally exhibit faster reaction kinetics. This can be a crucial factor in optimizing conjugation protocols, especially when dealing with sensitive biomolecules.
Table 2: Comparative Reaction Kinetics of Sulfone vs. Maleimide Linkers
| Linker Type | Typical Reaction Time | Conditions | Reference |
| Maleimide | 1 - 2 hours | Room Temperature, pH 6.5-7.5 | [6] |
| Phenyloxadiazole Sulfone | 4 - 8 hours | Room Temperature | [3][5] |
| Phenyloxadiazole Sulfone | 1 - 2 hours | 37°C | [3][5][7] |
It's important to note that the reaction rate of sulfone linkers can be significantly increased by raising the temperature to 37°C.[3][5]
Visualizing the Chemistries and Workflows
To better understand the underlying processes, the following diagrams illustrate the chemical reactions and a typical experimental workflow for bioconjugation and stability assessment.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for conjugation with a maleimide PEG linker and a phenyloxadiazole sulfone PEG linker, followed by a general protocol for assessing plasma stability.
Protocol 1: Bioconjugation with a Maleimide-PEG Linker
Materials:
-
Thiol-containing antibody (e.g., reduced monoclonal antibody)
-
Maleimide-PEG-payload
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed and free of thiols
-
Quenching solution: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Preparation: If starting with an antibody with disulfide bonds, reduce the antibody using a reducing agent like TCEP or DTT. Purify the reduced antibody to remove the reducing agent.
-
Conjugation Reaction: Dissolve the reduced antibody in the conjugation buffer. Add the maleimide-PEG-payload (typically a 5-20 fold molar excess per thiol group) to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a molar excess of the quenching solution to react with any unreacted maleimide groups.
-
Purification: Purify the antibody-drug conjugate using an SEC column to remove excess linker-payload and quenching reagent.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC) and LC-MS.[8]
Protocol 2: Bioconjugation with a Phenyloxadiazole Sulfone-PEG Linker
Materials:
-
Thiol-containing antibody (e.g., reduced monoclonal antibody)
-
Phenyloxadiazole sulfone-PEG-payload dissolved in a co-solvent like DMSO
-
Conjugation buffer: PBS, pH 7.4
-
Purification system: SEC column
Procedure:
-
Antibody Preparation: Prepare the reduced antibody as described in Protocol 1.
-
Conjugation Reaction: To the solution of the reduced antibody in conjugation buffer, add the phenyloxadiazole sulfone-activated drug-linker. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.[7]
-
Incubation: Incubate the reaction mixture at room temperature overnight or at 37°C for 1-2 hours to accelerate the reaction.[7]
-
Purification: Purify the resulting ADC using an SEC column to remove the unconjugated drug-linker and other impurities.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation as described in Protocol 1.
Protocol 3: In Vitro Plasma Stability Assay using LC-MS
Materials:
-
Purified bioconjugate
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column
Procedure:
-
Sample Preparation: Spike the purified bioconjugate into human plasma to a final concentration of, for example, 100 µg/mL. Prepare a control sample by spiking the bioconjugate into PBS.[9]
-
Incubation: Incubate the plasma and PBS samples at 37°C.[9]
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and longer for more stable conjugates), withdraw an aliquot from each sample.[9]
-
Sample Processing: For plasma samples, precipitate plasma proteins by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant. For PBS samples, dilute with the mobile phase.[10]
-
LC-MS Analysis: Inject the processed samples into the LC-MS system. Use a suitable gradient to separate the intact bioconjugate from any degradation products.
-
Data Analysis: Deconvolute the mass spectra to obtain the zero-charge mass of the protein species. Identify and quantify the peaks corresponding to the intact ADC and any deconjugated species at each time point. Plot the percentage of intact ADC over time to determine the stability profile and calculate the in vitro half-life.[9][11]
Beyond Maleimides: Other Non-Sulfone Alternatives
While the bulk of comparative data exists for maleimides, other non-sulfone, thiol-reactive linkers are also available, each with its own set of characteristics.
-
Vinyl Sulfones: These linkers also react with thiols via a Michael addition to form a stable thioether bond. They generally have slower reaction kinetics than maleimides but offer the advantage of forming an irreversible linkage.[6][12]
-
Next-Generation Maleimides (NGMs): These include N-aryl maleimides and dihalo-substituted maleimides. NGMs are designed to overcome the stability limitations of traditional N-alkyl maleimides by promoting rapid hydrolysis of the succinimide (B58015) ring after conjugation, which prevents the retro-Michael reaction.[2][12]
Conclusion
The choice between sulfone and non-sulfone PEG linkers for bioconjugation is a critical decision that hinges on the specific requirements of the therapeutic being developed. For applications demanding high in vivo stability and a long circulation half-life, such as many antibody-drug conjugates, the superior stability of sulfone linkers presents a clear advantage over traditional maleimide linkers. While the reaction kinetics of sulfone linkers are generally slower, this can be managed by optimizing reaction conditions. The development of next-generation non-sulfone linkers continues to provide more options for researchers, but the robust and stable nature of the sulfone linkage makes it a compelling choice for the development of next-generation biotherapeutics. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in their pursuit of more effective and safer biological drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. | Semantic Scholar [semanticscholar.org]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the HPLC Characterization of Propargyl-PEG4-Sulfone-PEG4-acid Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, safety, and efficacy. The Propargyl-PEG4-Sulfone-PEG4-acid linker is a heterobifunctional tool designed for advanced bioconjugation, enabling the connection of a biomolecule to a payload or another molecule through distinct chemistries. This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) characterization of protein conjugates formed using this linker versus a common alternative, Maleimide-PEG4-NHS ester.
The this compound linker offers the ability for a two-step, orthogonal conjugation strategy. The carboxylic acid end can be activated to react with primary amines (e.g., lysine (B10760008) residues) on a protein, while the propargyl group is available for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the precise attachment of azide-modified molecules.
Comparative HPLC Performance
The characterization of the resulting bioconjugate is typically performed using a combination of Size-Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). SEC separates molecules based on their hydrodynamic radius, effectively distinguishing between the conjugated protein, unconjugated protein, and smaller reactants. RP-HPLC separates based on hydrophobicity, which is useful for resolving different conjugation species.[1][]
The following table summarizes a hypothetical, yet representative, comparison of the HPLC performance for a model protein (e.g., a monoclonal antibody) conjugated with a small molecule payload using the this compound linker versus a Maleimide-PEG4-NHS ester linker.
| Parameter | This compound Conjugate | Maleimide-PEG4-NHS Ester Conjugate | Method |
| Unconjugated Protein Retention Time | ~10.5 min | ~10.5 min | RP-HPLC |
| Conjugated Protein Retention Time | ~11.2 min | ~11.8 min | RP-HPLC |
| Resolution (Unconjugated vs. Conjugated) | Good | Excellent | RP-HPLC |
| Unconjugated Protein Elution Volume | ~8.2 mL | ~8.2 mL | SEC |
| Conjugated Protein Elution Volume | ~7.5 mL | ~7.5 mL | SEC |
| Resolution (Unconjugated vs. Conjugated) | Excellent | Excellent | SEC |
| Peak Shape | Symmetrical | Symmetrical | Both |
| Relative Purity of Conjugate | >90% | >95% | Both |
Note: These are representative values and will vary depending on the specific protein, payload, and HPLC conditions.
The Maleimide-PEG4-NHS ester linker often results in a slightly later retention time in RP-HPLC due to the potential for increased hydrophobicity of the resulting thioether bond compared to the triazole ring formed in the click chemistry reaction. Both methods, when optimized, provide excellent resolution for separating the desired conjugate from the starting materials.[1][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical protocols for the conjugation and subsequent HPLC analysis.
Protocol 1: Protein Conjugation with this compound
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an anhydrous organic solvent like DMSO to a concentration of 10 mM.
-
In a separate reaction, activate the carboxylic acid by adding EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a suitable buffer (e.g., MES buffer, pH 6.0) for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4).
-
Add the activated Propargyl-PEG4-Sulfone-PEG4-NHS ester to the protein solution at a desired molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
-
Purification of the Propargylated Protein:
-
Remove the unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
-
Click Reaction:
-
To the purified propargylated protein, add the azide-containing payload.
-
Add the copper(I) catalyst (e.g., from a CuSO4/sodium ascorbate (B8700270) mixture) to initiate the click reaction.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
-
Final Purification:
-
Purify the final conjugate using size-exclusion chromatography to remove the excess payload and catalyst.
-
Protocol 2: RP-HPLC Analysis of the Conjugate
-
Column: A C4 or C18 reversed-phase column (e.g., Jupiter C4, 300 Å, 5 µm, 150 x 4.6 mm) is often suitable for protein analysis.[3][4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-65% B (linear gradient)
-
25-30 min: 65-90% B (wash)
-
30-35 min: 90-20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the protein) and a wavelength appropriate for the payload if it has a chromophore.
-
Column Temperature: 45-60°C to improve peak shape.
Protocol 3: SEC-HPLC Analysis of the Conjugate
-
Column: A size-exclusion column suitable for protein separation (e.g., TSKgel G3000SWXL).[]
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of these bioconjugates.
References
A Researcher's Guide to Mass Spectrometry Analysis of Proteins Modified with PEG Linkers
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is a critical step in ensuring the safety and efficacy of biotherapeutics. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for the analysis of proteins modified with Polyethylene Glycol (PEG) linkers. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
The covalent attachment of PEG to therapeutic proteins, or PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve protein stability, solubility, and circulation half-life while reducing immunogenicity.[] However, the inherent heterogeneity of PEG polymers and the PEGylation process itself, which can result in a mixture of molecules with varying numbers of PEG chains attached at different sites, presents significant analytical challenges.[2][3][4][5] Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex bioconjugates.[6][7]
Comparing Mass Spectrometry Platforms for PEGylated Protein Analysis
The choice of mass spectrometry platform is critical for the successful analysis of PEGylated proteins. The primary challenges arise from the polydispersity of the PEG moiety and the generation of complex, overlapping charge state envelopes in electrospray ionization (ESI).[2][5] High-resolution mass spectrometry (HRMS) is often essential for resolving this complexity.
| Mass Spectrometry Technique | Key Strengths | Limitations | Typical Applications |
| MALDI-TOF MS | - High tolerance to salts and buffers- Simple sample preparation- Suitable for high molecular weight proteins (up to 600 kDa with specialized detectors)[8][9]- Can provide information on molecular weight, heterogeneity, and degree of PEGylation[6][10] | - Lower resolution compared to ESI-based methods- Mass accuracy may be lower for large, heterogeneous molecules- Can be challenging to identify specific PEGylation sites without further fragmentation techniques (e.g., in-source decay)[11][12] | - Rapid determination of average molecular weight and degree of PEGylation- Quality control of PEGylation reactions |
| ESI-Q-TOF MS | - High resolution and mass accuracy- Amenable to coupling with liquid chromatography (LC) for separation of isoforms- Tandem MS (MS/MS) capabilities for peptide mapping and site identification | - Can produce complex spectra with overlapping charge states for heterogeneous samples- Requires careful sample preparation to remove salts and detergents- Deconvolution software is necessary to interpret spectra[13] | - Intact mass analysis of PEGylated proteins- Peptide mapping to identify PEGylation sites- Quantification of different PEGylated species[14] |
| ESI-Orbitrap MS | - Very high resolution and mass accuracy, often superior to Q-TOF for complex samples[15][16]- Excellent for resolving isotopic distributions and glycoforms- Robust and stable performance[17]- Can analyze large protein assemblies[15] | - Slower scan speeds compared to TOF instruments, which can be a limitation for fast chromatography- Historically, concerns about trapping very large ions, though modern instruments have overcome this[18] | - In-depth characterization of highly heterogeneous PEGylated proteins- Baseline resolution of different PEGylated forms- Studying non-covalent interactions of PEGylated proteins |
Experimental Protocols for Mass Spectrometry Analysis
Intact Mass Analysis of PEGylated Proteins by LC-MS
This protocol is a general guideline for the analysis of intact PEGylated proteins using ESI-Q-TOF or Orbitrap mass spectrometers.
a) Sample Preparation:
-
Buffer Exchange: Desalt the protein sample and exchange the buffer to one compatible with mass spectrometry (e.g., 10 mM ammonium (B1175870) acetate) using centrifugal filters with an appropriate molecular weight cutoff (MWCO).[13]
-
Concentration Adjustment: Adjust the final protein concentration to approximately 1 mg/mL.
b) Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Post-Column Addition: To simplify the mass spectrum by reducing charge states, introduce a solution of a charge-stripping agent like 0.2-1% triethylamine (B128534) (TEA) in isopropanol:acetonitrile (1:1) via a T-junction before the ESI source at a flow rate of 10-20 µL/min.[5][14]
c) Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Mass Range: Acquire data over a wide m/z range (e.g., 1000-5000 m/z).
-
Resolution: Set the instrument to a high resolution (e.g., >100,000 for Orbitrap, >40,000 for Q-TOF).
-
Data Analysis: Use deconvolution software to process the raw data and obtain the zero-charge mass spectrum of the PEGylated protein.[5]
Workflow for Intact Mass Analysis of PEGylated Proteins
Caption: Workflow for intact mass analysis of PEGylated proteins.
Peptide Mapping for PEGylation Site Identification
This protocol outlines the steps for identifying the specific amino acid residues where PEG is attached.
a) Protein Digestion:
-
Denaturation: Denature the PEGylated protein in a solution containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.[19]
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating at 37°C for 1 hour.[19]
-
Alkylation: Alkylate the free cysteine residues with iodoacetamide (B48618) in the dark for 1 hour.[19]
-
Digestion: Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w). Incubate overnight at 37°C.[20]
-
Quench: Stop the digestion by adding formic acid.
b) LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column suitable for peptides.
-
Mobile Phases and Gradient: Similar to the intact analysis but with a gradient optimized for peptide separation.
-
MS Analysis:
-
Perform a full MS scan to detect the peptide ions.
-
Use data-dependent acquisition (DDA) to select the most intense peptide ions for fragmentation (MS/MS) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis: Use database search software to identify the peptides from their fragmentation patterns. Compare the peptide maps of the PEGylated and non-PEGylated protein to identify peptides that have disappeared or shifted in retention time, indicating the presence of a PEG modification.[21] The mass shift will correspond to the PEG moiety.
Logical Flow for PEGylation Site Identification
Caption: Logical flow for identifying PEGylation sites.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, other techniques can provide valuable complementary information or serve as alternatives for specific analyses.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[22][23] | - Purity and aggregation state of the PEGylated protein.- Estimation of the degree of PEGylation based on size increase.[3] | - Robust and reproducible.- Can be performed under native conditions. | - Does not provide precise mass information.- Resolution may be insufficient to separate species with small differences in PEGylation.[2] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | - Separation of PEGylated and un-PEGylated protein.- Can sometimes resolve species with different degrees of PEGylation.[2] | - High resolution.- Well-established technique. | - Denaturing conditions may not be suitable for all proteins.- PEG can interact with the stationary phase, leading to poor peak shape.[24] |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-size ratio.[] | - High-resolution separation of different PEGylated isomers.- Purity analysis.[25][26] | - High efficiency and resolution.- Minimal sample consumption.[27] | - Primarily an analytical technique, not well-suited for preparative purification.- Can be sensitive to buffer composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information in solution. | - Conformation of the protein upon PEGylation.- Can be used to quantify PEGylated species.[28] | - Provides atomic-level structural information.- Non-destructive. | - Requires high sample concentrations.- Complex data analysis, especially for large proteins. |
Conclusion
The comprehensive characterization of PEGylated proteins is essential for the development of safe and effective biotherapeutics. Mass spectrometry, particularly high-resolution techniques like ESI-Q-TOF and Orbitrap MS, offers unparalleled capabilities for determining the precise mass, degree of PEGylation, and specific modification sites. When coupled with chromatographic separations, these methods provide a detailed picture of the heterogeneity of PEGylated products. Alternative techniques such as SEC, RP-HPLC, and CE offer valuable complementary information and can be used for routine quality control. The selection of the most appropriate analytical strategy will depend on the specific information required, the complexity of the sample, and the available instrumentation.
References
- 2. lcms.cz [lcms.cz]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. covalx.com [covalx.com]
- 10. researchgate.net [researchgate.net]
- 11. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. enovatia.com [enovatia.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 19. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Chromatogram Detail [sigmaaldrich.com]
- 24. agilent.com [agilent.com]
- 25. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 26. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
Assessing the Immunogenicity of Sulfone-Containing PEG Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The linker chemistry used for PEG attachment is a critical determinant of the conjugate's stability and, importantly, its potential to elicit an immune response. This guide provides a comparative assessment of sulfone-containing PEG linkers, evaluating their immunogenic potential against other commonly used linker technologies and emerging alternatives.
Executive Summary
While PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies is a growing concern in the clinical setting, potentially leading to accelerated clearance of PEGylated drugs and hypersensitivity reactions. The choice of linker can influence this immune response. Sulfone-containing PEG linkers are recognized for their enhanced stability compared to more traditional linkers like maleimides, which may translate to a lower immunogenic profile due to reduced hapten presentation. However, direct, head-to-head quantitative comparisons of the immunogenicity of sulfone-containing PEG linkers against a wide range of alternatives are limited in publicly available literature. This guide synthesizes the available data, provides detailed experimental protocols for immunogenicity assessment, and offers a framework for informed linker selection in drug development.
Comparative Analysis of Linker Technologies
The immunogenicity of a PEGylated therapeutic is a complex multifactorial issue. The data presented below is a representative summary from various studies and should be interpreted with the understanding that direct comparisons can be influenced by the specific protein, PEG size, and experimental model used.
Quantitative Data Summary
Table 1: Comparative In Vivo Immunogenicity Data of Different Linker Chemistries
| Linker Type | Model System | Anti-PEG IgM (Titer/Concentration) | Anti-PEG IgG (Titer/Concentration) | Cytokine Release (e.g., IL-6, TNF-α) | Citation(s) |
| Sulfone-PEG | Mouse | Data not available | Data not available | Data not available | [1][2] |
| Maleimide-PEG | Mouse | Moderate | Low to Moderate | Moderate | [] |
| Click Chemistry (e.g., DBCO-PEG) | Mouse | Low | Low | Low | - |
| Polysarcosine (PSar) | Mouse | Significantly lower than PEG-IFN | Significantly lower than PEG-IFN | Not reported | [4][5] |
| Polypeptide | Mouse | Low | Low | Not reported | [6] |
Experimental Protocols
Accurate assessment of immunogenicity is critical for the preclinical and clinical development of any novel therapeutic. Below are detailed methodologies for key assays.
Anti-PEG Antibody Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the detection and quantification of anti-PEG antibodies (IgM and IgG) in serum or plasma samples.
Materials:
-
High-binding 96-well microplates
-
mPEG-BSA (5 kDa) or other PEGylated protein for coating
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Serum/plasma samples from treated and control subjects
-
Anti-human IgM-HRP and anti-human IgG-HRP secondary antibodies
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of mPEG-BSA solution (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Add 100 µL of diluted serum or plasma samples (typically a serial dilution starting from 1:50 in blocking buffer) to the wells. Include positive and negative controls. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgM or IgG (diluted in blocking buffer according to the manufacturer's instructions) to the appropriate wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically determined as the reciprocal of the highest dilution that gives a signal significantly above the background.
Cytokine Release Assay (Whole Blood Assay)
This protocol outlines a method to assess the potential of a PEGylated therapeutic to induce cytokine release from human whole blood.[7]
Materials:
-
Freshly collected human whole blood from healthy donors in heparinized tubes.
-
RPMI-1640 medium.
-
Test articles (sulfone-PEG conjugate and comparators) at various concentrations.
-
Positive control (e.g., Lipopolysaccharide - LPS).
-
Negative control (vehicle buffer).
-
96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Centrifuge.
-
Commercially available cytokine ELISA kits (e.g., for IL-6, TNF-α, IL-1β).
Procedure:
-
Blood Collection and Handling: Collect whole blood from healthy volunteers. All steps should be performed under sterile conditions.
-
Assay Setup: In a 96-well plate, add 200 µL of whole blood to each well.
-
Stimulation: Add 20 µL of the test article, positive control, or negative control to the respective wells. Each condition should be tested in triplicate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Plasma Collection: After incubation, centrifuge the plate at 1500 x g for 10 minutes to pellet the blood cells.
-
Supernatant Collection: Carefully collect the plasma supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the plasma samples using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of cytokines released in response to the test articles with the negative and positive controls.
Visualizing the Pathways
Understanding the biological pathways involved in immunogenicity is crucial for interpreting experimental data and designing safer therapeutics.
Signaling pathway of PEG-mediated immunogenicity.
Experimental workflow for immunogenicity assessment.
Conclusion and Future Directions
The selection of a linker for PEGylation is a critical decision in the development of biotherapeutics. Sulfone-containing PEG linkers offer a clear advantage in terms of stability, which is a key factor in reducing the potential for immunogenicity by minimizing the premature release of payloads that could act as haptens.[8] However, the current body of literature lacks direct, quantitative comparisons of the immunogenicity of sulfone-PEG conjugates with other linker technologies.
For drug developers, this necessitates a robust, case-by-case immunogenicity risk assessment. The experimental protocols provided in this guide offer a starting point for generating crucial data to inform these assessments. As the field moves towards more complex bioconjugates, there is a pressing need for standardized, head-to-head studies that directly compare the immunogenic potential of different linker chemistries.
Future research should focus on:
-
Direct Comparative Studies: Conducting in vivo studies that directly compare the immunogenicity of sulfone-PEG linkers with maleimide, click chemistry, and other emerging linker technologies using the same therapeutic protein and PEG size.
-
Mechanistic Investigations: Elucidating the precise mechanisms by which different linker chemistries may influence immune cell activation and the generation of anti-PEG antibodies.
-
Development of Predictive Models: Creating in silico and in vitro models that can more accurately predict the immunogenic potential of different linker-payload combinations early in the development process.
By addressing these knowledge gaps, the field can move towards the rational design of safer and more effective PEGylated therapeutics.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. nacalai.co.jp [nacalai.co.jp]
- 5. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Propargyl-PEG4-Sulfone-PEG4-acid and Propargyl-PEG4-acid for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Functional Groups
Both linkers share a common architecture, featuring a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry," and a terminal carboxylic acid for covalent linkage to primary amines via amide bond formation. The key distinction lies in the central backbone of the Propargyl-PEG4-Sulfone-PEG4-acid, which incorporates a sulfone group.
Propargyl-PEG4-acid possesses a continuous poly(ethylene glycol) (PEG) chain, which is known for its hydrophilicity and ability to improve the solubility and pharmacokinetic properties of conjugated biomolecules.[1][2][3]
This compound , in contrast, has a sulfone (SO₂) group integrated within its PEG-like structure.[4] The sulfone group is a strong hydrogen bond acceptor and is known to be metabolically stable.[5][6]
Comparative Performance Characteristics
The introduction of a sulfone group is anticipated to modulate several key performance characteristics of the linker. The following table summarizes a comparison based on the known properties of sulfone and ether functional groups.
| Feature | Propargyl-PEG4-acid | This compound | Rationale & References |
| Molecular Weight | ~260.28 g/mol [3] | Higher than Propargyl-PEG4-acid | The addition of a sulfone group in place of an ether linkage increases the molecular weight. |
| Hydrophilicity | Hydrophilic[1][2] | Potentially more hydrophilic | The sulfone group is a strong dipole and can enhance the hydrophilicity of the molecule.[6][7][8] |
| In Vivo Stability | Generally stable | Expected to have enhanced stability | The sulfone group is metabolically very stable and resistant to enzymatic cleavage. Studies on sulfone-containing linkers have shown improved serum stability of the resulting conjugates compared to other linker chemistries.[9][10][11] |
| Reactivity | Standard reactivity for propargyl and carboxylic acid groups.[2][12] | Standard reactivity for terminal functional groups. The sulfone group is relatively inert under standard bioconjugation conditions.[5] | The terminal reactive groups (propargyl and carboxylic acid) dictate the conjugation chemistry for both linkers. |
| Non-specific Binding | Low, due to the protein-repellent nature of PEG. | Potentially lower | Enhanced hydrophilicity from the sulfone group may further reduce non-specific binding. |
| Applications | PROTACs, ADCs, peptide and oligonucleotide modification, surface functionalization.[12] | PROTACs, ADCs, and other bioconjugates requiring enhanced stability.[13][14] | Both are versatile linkers for a wide range of bioconjugation applications. |
Experimental Protocols
The following are generalized protocols for the two-step conjugation of these linkers to a biomolecule (e.g., an antibody) and a payload.
Protocol 1: Two-Step Conjugation using Propargyl-PEG4-acid
Step 1: Activation of Carboxylic Acid and Amine Coupling
-
Activation: Dissolve Propargyl-PEG4-acid in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS). Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.[15][16]
-
Conjugation: Add the activated linker solution to a solution of the amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of linker to biomolecule should be optimized for the desired degree of labeling.
-
Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Step 2: Click Chemistry with an Azide-Modified Payload
-
Reaction Setup: To the purified propargyl-modified biomolecule in a suitable buffer, add the azide-functionalized payload.
-
Catalysis (CuAAC): Add a freshly prepared solution of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).[17][18][19]
-
Reaction: Incubate the reaction mixture at room temperature for 1-4 hours.
-
Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, HIC) to remove the catalyst, excess payload, and other reagents.
Protocol 2: Two-Step Conjugation using this compound
The protocol for using this compound is expected to be very similar to that of its non-sulfone counterpart, as the terminal reactive groups are identical.
Step 1: Activation of Carboxylic Acid and Amine Coupling
Follow the same procedure as described in Protocol 1, Step 1.
Step 2: Click Chemistry with an Azide-Modified Payload
Follow the same procedure as described in Protocol 1, Step 2.
Visualizing the Application and Rationale
The following diagrams illustrate a typical workflow where these linkers are employed and the theoretical basis for the enhanced stability of sulfone-containing conjugates.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. m-PEG3-Sulfone-PEG4-propargyl, 2055041-02-4 | BroadPharm [broadpharm.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
- 19. interchim.fr [interchim.fr]
A Comparative Guide to the Efficacy of Antibody-Drug Conjugates with Different Hydrophilic Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, and overall therapeutic efficacy. The incorporation of hydrophilic linkers has emerged as a key strategy to overcome the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance. This guide provides an objective comparison of the performance of ADCs featuring different hydrophilic linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
The Pivotal Role of Linker Hydrophilicity in ADC Performance
Hydrophilic linkers, most notably those incorporating polyethylene (B3416737) glycol (PEG) chains, offer several advantages in ADC design. By increasing the overall hydrophilicity of the ADC, these linkers can lead to improved solubility and stability, reduced aggregation, and more favorable pharmacokinetic profiles. This ultimately contributes to a wider therapeutic window for the ADC. The inclusion of hydrophilic moieties can also enable higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the conjugate.
Comparative Analysis of ADC Performance with Varied Hydrophilic Linkers
The selection of a hydrophilic linker, including its length and architecture, is a crucial consideration that can significantly impact the performance of an ADC. The following tables summarize quantitative data from studies comparing ADCs with different hydrophilic linkers.
Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical and In Vitro Properties
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | Reference |
| Hydrophobic Linker | ~4 | >5% | 0.5 - 2.0 nM | [1] |
| Short PEG Linker (e.g., PEG4) | ~8 | <2% | 0.1 - 0.5 nM | [1] |
| Long PEG Linker (e.g., PEG24) | ~8 | <1% | 0.2 - 0.8 nM | [1] |
| Branched PEG Linker ("Short") | 6 | - | 0.68 nM | [2] |
| Branched PEG Linker ("Long") | 6 | - | 0.074 nM | [2] |
| Cyclodextrin-based Linker | 4 | - | 16-34 pM | [3] |
| Crown Ether-based Linker | 4 | - | 16-34 pM | [3] |
Note: Data is compiled from multiple sources and may involve different antibodies, payloads, and cell lines, affecting direct comparability.
As the data indicates, the incorporation of PEG linkers allows for higher DARs with significantly reduced aggregation compared to hydrophobic linkers. The in vitro cytotoxicity is generally maintained or improved with the use of hydrophilic linkers. Notably, a "long" branched PEG linker demonstrated significantly higher potency compared to a "short" branched counterpart in one study.[2] Furthermore, novel hydrophilic macrocycles like cyclodextrins and crown ethers have shown promising in vitro potency.[3]
Table 2: In Vivo Performance of ADCs with Different Linker Technologies
| Linker Type | Tumor Growth Inhibition (%) | Plasma Half-life (days) | Off-Target Toxicity | Reference |
| Hydrophobic Linker | 50 - 70 | 5 - 8 | Moderate to High | [1] |
| Hydrophilic (PEG-based) Cleavable Linker | 80 - 95 | 10 - 14 | Low to Moderate | [1] |
| Hydrophilic (PEG-based) Non-Cleavable Linker | 75 - 90 | 12 - 16 | Low | [1] |
The in vivo data further underscores the benefits of hydrophilic linkers, showing superior tumor growth inhibition and extended plasma half-life, which are indicative of improved pharmacokinetics and reduced clearance.[1] Studies have also shown that ADCs with hydrophilic linkers, such as those containing sulfonate or PEG groups, can exhibit a wider therapeutic window, particularly against multidrug-resistant cancer cell lines.[4]
Visualizing ADC Structure and Experimental Workflow
To better understand the components of an ADC and the process of evaluating their efficacy, the following diagrams are provided.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Culture antigen-positive cancer cells in a suitable medium until they reach the logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linkers. Add the diluted ADCs to the respective wells and incubate for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Determine the IC50 value by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ADCs in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, and different ADC groups). Administer the ADCs, typically via intravenous injection, at a specified dose and schedule.
-
Tumor Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) is often calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) * 100.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic parameters of ADCs, such as plasma half-life and clearance.
Methodology:
-
Animal Model: Use healthy rodents (e.g., mice or rats).
-
ADC Administration: Administer a single intravenous dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Quantify the concentration of the total antibody or conjugated antibody in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Conclusion
The strategic incorporation of hydrophilic linkers is a cornerstone of modern ADC design, offering significant advantages in terms of physicochemical properties, pharmacokinetics, and in vivo efficacy. The experimental data consistently demonstrate that ADCs equipped with hydrophilic linkers, particularly PEG-based linkers, exhibit superior performance compared to their hydrophobic counterparts.[1] The length and architecture of these linkers are critical parameters that must be optimized for each specific antibody-payload combination to achieve the desired therapeutic index. The continued exploration of novel hydrophilic linkers, such as macrocyclic structures, holds promise for the development of even more effective and safer ADC therapeutics.[3] This guide provides a framework for the rational selection and evaluation of hydrophilic linkers to advance the development of next-generation antibody-drug conjugates.
References
The In-Vivo Stability of Triazole Linkages: A Comparative Guide for Drug Development
In the landscape of bioconjugation and drug design, the stability of the chemical linkage is a critical determinant of a molecule's in-vivo efficacy, pharmacokinetic profile, and overall therapeutic success. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has introduced the 1,2,3-triazole ring as a highly robust and versatile linkage. This guide provides a comprehensive comparison of the in-vivo stability of the triazole linkage against other common linkages, supported by experimental data, and details the methodologies used to assess such stability.
The 1,2,3-triazole linkage is widely recognized for its exceptional chemical and metabolic stability.[1][2] This five-membered aromatic heterocycle is highly resistant to enzymatic degradation by proteases, as well as hydrolysis under both acidic and basic conditions, and is stable against oxidation and reduction.[3][4] This inherent stability makes the triazole an excellent bioisostere for the metabolically labile amide bond, a common linkage in peptides and other biotherapeutics that are susceptible to rapid in-vivo degradation.[3][5][6]
Comparative In-Vivo Stability: Triazole vs. Other Linkages
The replacement of a native amide bond with a 1,2,3-triazole linkage in peptides has consistently demonstrated a significant enhancement in their in-vivo half-life and resistance to degradation.
| Linkage Type | General In-Vivo Stability | Example Compound | In-Vivo Stability Metric | Reference |
| 1,2,3-Triazole | High | Triazole-modified Somatostatin-14 analog ([111In]In-XG1) | Up to 17% of the peptide remained intact 5 minutes post-injection in mice. | [7][8] |
| Amide | Low to Moderate | Native Somatostatin-14 analog ([111In]In-AT2S) | Only 6% of the peptide remained intact 5 minutes post-injection in mice. | [7][8] |
| 1,2,3-Triazole | High | Triazole-modified Minigastrin analog (MGN4) | In-vitro blood plasma half-life of 349.8 hours. | [3] |
| Amide | Low | Native Minigastrin analog ([Nle15]MG11) | In-vitro blood plasma half-life of 3.9 hours. | [3] |
| 1,2,3-Triazole | High | Triazole-containing Kisspeptin-10 analogs (KP3-5) | 15- to 25-fold increase in in-vitro serum stability compared to the native peptide. | [3] |
| Amide | Low | Native Kisspeptin-10 analog (KP2) | 2.6% of the peptide remained intact after 6 hours of incubation in serum. | [3] |
| Ester | Very Low | General observation | Esters are highly susceptible to hydrolysis by esterases present in plasma and tissues. | [3] |
| Disulfide | Low to Moderate | General observation | Disulfide bonds are prone to reduction by endogenous reducing agents like glutathione. |
Experimental Protocols for Stability Assessment
The evaluation of a chemical linkage's stability is a multi-faceted process involving both in-vitro and in-vivo studies.
In-Vitro Forced Degradation Studies
Forced degradation studies are a standard approach to predict the intrinsic stability of a molecule by subjecting it to a range of stress conditions that are more severe than it would encounter during manufacturing, storage, or in-vivo circulation.[9][10]
Objective: To identify potential degradation pathways and to develop and validate stability-indicating analytical methods.
General Protocol:
-
Sample Preparation: Prepare solutions of the test compound (e.g., a triazole-linked bioconjugate) in appropriate buffers.
-
Stress Conditions: Incubate the sample under the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at a controlled temperature (e.g., 60 °C).
-
Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Incubate at elevated temperatures (e.g., 60-80 °C) in a neutral buffer.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and quantify the parent compound and its degradation products.
Forced Degradation Study Workflow
In-Vivo Stability Assessment
In-vivo studies provide the most relevant information on a linkage's stability in a complex biological system.
Objective: To determine the pharmacokinetic profile and metabolic fate of the compound in a living organism.
General Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Compound Administration: Administer the test compound via a relevant route (e.g., intravenous injection).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 24h) into tubes containing an anticoagulant.
-
Sample Processing: Process the blood to obtain plasma. This may involve centrifugation to separate blood cells.
-
Analyte Extraction: Extract the compound and its metabolites from the plasma. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. For antibody-drug conjugates, immunocapture techniques can be used to isolate the ADC.[11]
-
LC-MS/MS Analysis: Quantify the concentration of the intact compound and identify its metabolites using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the intact compound versus time to determine key pharmacokinetic parameters such as half-life (t1/2), clearance, and volume of distribution.
In-Vivo Stability Assessment Workflow
Metabolic Fate of the Triazole Linkage
While the 1,2,3-triazole ring is exceptionally stable, it is not completely inert in vivo. The primary metabolic transformations that triazole-containing compounds may undergo are typically oxidative pathways mediated by cytochrome P450 enzymes.[1] However, the triazole ring itself is generally not the primary site of metabolism, especially when other more metabolically labile functional groups are present in the molecule. Studies on the metabolism of some triazole-containing drugs have shown that the triazole ring can be hydroxylated or undergo N-dealkylation if substituted at one of the nitrogen atoms, but cleavage of the ring is not a common metabolic pathway.[2] The exact metabolic fate is highly dependent on the overall structure of the molecule.
Metabolic Fate of Triazole Compounds
Conclusion
The 1,2,3-triazole linkage, readily formed via click chemistry, offers superior in-vivo stability compared to many other conventional linkages, most notably the amide bond. This robustness against enzymatic and chemical degradation translates to a longer biological half-life for triazole-linked therapeutics, a critical advantage in drug development. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of linkage stability, enabling researchers to make informed decisions in the design and optimization of novel drug candidates. The continued exploration of the triazole linkage in medicinal chemistry is expected to yield more potent and durable therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. [Metabolism of 3-amino-1,2,4-triazole in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. 1,2,3-Triazoles as Biomimetics in Peptide Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Propargyl-PEG4-Sulfone-PEG4-acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Propargyl-PEG4-Sulfone-PEG4-acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. Given the limited specific hazard data for this compound, a cautious approach, treating it as hazardous waste, is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The chemical structure contains a propargyl group, which is often associated with toxicity and flammability, a sulfone group that warrants careful handling, and a carboxylic acid group which can be corrosive.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or injury from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Skin and Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood. | To avoid inhalation of any potential dust or vapors. |
| Hygiene | Wash hands thoroughly after handling. | To prevent accidental ingestion or transfer of the chemical. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol should be strictly adhered to.
Experimental Protocol for Disposal:
-
Containerization:
-
Place all waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) into a clearly labeled, sealed, and appropriate hazardous waste container.
-
The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is generally suitable. Ensure the container is properly sealed to prevent leaks.
-
-
Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound".
-
Include the CAS number: 2055024-41-2.[1]
-
Indicate the approximate quantity of the waste.
-
Affix any other labels required by your institution's Environmental Health and Safety (EHS) department or local regulations.
-
-
Segregation and Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide them with the full chemical name and any available safety information.
-
Do not attempt to dispose of this chemical down the drain or in regular trash. The polyethylene glycol (PEG) component may be biodegradable, but the propargyl group suggests the compound should be treated as hazardous.[1]
-
-
Documentation:
-
Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
If it is a solid, gently sweep the material to avoid creating dust. If it is a liquid, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the spilled material and absorbent into a designated and labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your laboratory's safety officer or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Follow your institution's established emergency procedures for chemical spills.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
